(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
説明
Structure
3D Structure
特性
IUPAC Name |
(1R)-1-(2-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227861-50-7 | |
| Record name | (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Profiling and Synthetic Utility of (1R)-1-(2-Chloropyridin-3-yl)ethan-1-ol: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and targeted drug discovery, the precise spatial arrangement of functional groups is paramount. (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol (CAS: 2227861-50-7) has emerged as a highly valuable chiral building block[1]. Characterized by an electron-deficient 2-chloropyridine core coupled with a stereodefined secondary alcohol, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, allosteric modulators, and Proteolysis Targeting Chimeras (PROTACs)[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating protocols for its stereoselective synthesis, and outlines its analytical characterization, empowering researchers to effectively integrate this scaffold into complex synthetic pipelines.
Structural Significance and Physicochemical Profile
The utility of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol stems directly from its unique electronic and steric properties. The table below summarizes its core physicochemical data[3].
Quantitative Physicochemical Data
| Property | Value | Causality / Structural Significance |
| CAS Number | 2227861-50-7 | Unique registry identifier for the pure (1R)-enantiomer[1]. |
| Molecular Formula | C 7 H 8 ClNO | Defines the halogenated heteroaromatic scaffold. |
| Molecular Weight | 157.60 g/mol | Low molecular weight makes it an ideal candidate for Fragment-Based Drug Design (FBDD). |
| Density | 1.253 ± 0.06 g/cm³ | Elevated density is characteristic of halogenated heteroaromatics due to tight molecular packing[3]. |
| Boiling Point | 274.0 ± 25.0 °C | High boiling point is driven by strong intermolecular hydrogen bonding via the chiral hydroxyl group[3]. |
| Hazards (GHS) | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. Dictates handling in ventilated fume hoods. |
Mechanistic Causality of the Scaffold
-
Electronic Modulation via the 2-Chloro Substituent : The chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density on the adjacent pyridine nitrogen, lowering its pK a to < 2. Causality : This reduced basicity is highly advantageous during transition-metal-catalyzed reactions, as it prevents the substrate from acting as a competing ligand and poisoning the catalyst via unwanted nitrogen-metal coordination[4]. Furthermore, the C-Cl bond serves as an orthogonal reactive handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
Stereodefined Hydrogen Bonding : The (1R)-hydroxyl group provides a rigid vector for hydrogen bonding. In target engagement, this stereocenter can uniquely project into specific hydrophobic pockets of a target protein, while the hydroxyl group acts as a precise hydrogen bond donor/acceptor.
Stereoselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)
The most robust method for synthesizing (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is the Asymmetric Transfer Hydrogenation (ATH) of its prochiral precursor, 1-(2-chloropyridin-3-yl)ethan-1-one, utilizing a Noyori-type Ru(II)-TsDPEN catalyst[4].
Mechanistic Logic
The reaction proceeds via a metal-ligand bifunctional mechanism. The catalyst transfers a hydride from the ruthenium center to the carbonyl carbon, and a proton from the amine ligand to the carbonyl oxygen simultaneously, via a highly organized six-membered pericyclic transition state. The spatial constraints of the (R,R)-TsDPEN ligand dictate that the hydride attacks the re-face of the ketone, yielding the (1R)-enantiomer with exceptional enantiomeric excess (ee).
Fig 1: Asymmetric Transfer Hydrogenation (ATH) workflow for chiral alcohol synthesis.
Step-by-Step Methodology: Ru-Catalyzed ATH
Objective: Convert 1-(2-chloropyridin-3-yl)ethan-1-one to the (1R)-alcohol with >98% ee.
-
Preparation of the Hydride Source : In a rigorously dried, argon-purged Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (TEAF).
-
Causality: TEAF provides a stable, liquid hydride source where formic acid decomposition yields the necessary hydrides, driven forward thermodynamically by the irreversible evolution of CO 2 gas.
-
-
Catalyst Activation : Dissolve 0.5 mol% of (R,R)-RuCl(TsDPEN)(p-cymene) in anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes.
-
Causality: The Ru(II) complex must pre-coordinate and shed the chloride ligand to form the active 16-electron species prior to substrate introduction.
-
-
Substrate Addition : Add 1.0 equivalent of 1-(2-chloropyridin-3-yl)ethan-1-one to the catalyst solution. Dropwise addition is critical to prevent localized concentration spikes that could lead to off-target aldol condensations.
-
Reduction Phase : Slowly add the TEAF mixture at 0 °C, then allow the reaction to warm to 25 °C. Monitor CO 2 bubbling.
-
Self-Validation: The reaction is a self-reporting system; the cessation of CO 2 evolution visually indicates the consumption of the hydride source and the completion of the reduction.
-
-
Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO 3 to neutralize residual acid. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure (1R)-alcohol as a viscous liquid.
Analytical Validation and Quality Control
To ensure the stereochemical integrity of the synthesized (1R)-enantiomer, rigorous analytical validation is required.
Enantiomeric Purity Determination via Chiral HPLC
Objective: Validate the enantiomeric excess (ee) of the synthesized compound[5].
-
Column Selection : Utilize a Daicel Chiralpak AS-H or IA-3 column (4.6 mm × 250 mm).
Causality: The derivatized amylose/cellulose-based stationary phases provide excellent chiral recognition for heteroaryl alcohols via a combination of hydrogen bonding (interacting with the -OH group) and π
π interactions (interacting with the pyridine ring). -
Mobile Phase : Isocratic elution using n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate & Detection : 0.8 mL/min, monitored via UV detection at 254 nm.
-
Validation Logic : Inject a racemic standard of 1-(2-chloropyridin-3-yl)ethan-1-ol first. The (1S) and (1R) enantiomers will resolve into distinct peaks. Subsequently, inject the synthesized product; a single peak corresponding to the retention time of the (1R)-enantiomer confirms successful stereocontrol.
Applications in Medicinal Chemistry
The (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol scaffold is frequently utilized as a chiral linker or terminal cap in the design of advanced therapeutics, particularly in targeted protein degradation (PROTACs) and allosteric modulators[2][6].
By incorporating this rigid, chiral moiety between a Protein of Interest (POI) ligand and an E3 ligase recruiter, medicinal chemists can restrict the conformational flexibility of the PROTAC. This pre-organization reduces the entropic penalty upon binding, thereby stabilizing the ternary complex required for successful ubiquitination.
Fig 2: Logical flow of targeted protein degradation utilizing a chiral heteroaryl linker.
References
-
Journal of Organic Chemistry : Asymmetric Addition of Pyridyl Aluminum Reagents to Aldehydes Catalyzed by a Titanium(IV) Catalytic System of (R)-H8-BINOLate. ACS Publications. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 3. 3-Pyridinemethanol, 2-chloro-α-methyl-, (αR)- CAS#: 2227861-50-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Absolute Configuration Determination of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
Abstract: The unambiguous assignment of absolute stereochemistry is a cornerstone of modern drug discovery and development, directly influencing pharmacological activity, toxicity, and metabolic profiles. This guide provides an in-depth technical framework for researchers and scientists on the definitive determination of the absolute configuration of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, a chiral secondary alcohol featuring a key heteroaromatic scaffold. We will explore a multi-pronged analytical strategy, grounded in established principles and protocols, that ensures a self-validating and trustworthy stereochemical assignment. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into the application of Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via the modified Mosher’s method, and Vibrational Circular Dichroism (VCD), supplemented by chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.
The Imperative of Stereochemical Integrity in Drug Development
Chirality is a fundamental property of biological systems, with enzymes, receptors, and other protein targets exhibiting a high degree of stereoselectivity. Consequently, enantiomers of a chiral drug can have widely divergent biological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] Therefore, the development of single-enantiomer drugs is now a standard practice in the pharmaceutical industry, making the definitive assignment of absolute configuration a critical regulatory and scientific requirement.[1]
The target molecule, (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, possesses a single stereocenter at the carbinol carbon. Its structure, combining a chiral alcohol with a 2-chloropyridine moiety, represents a common structural motif in medicinal chemistry, often serving as a crucial intermediate or a final active pharmaceutical ingredient (API). An erroneous stereochemical assignment can have profound consequences, invalidating biological data and jeopardizing development programs. This guide outlines a robust, multi-technique approach to secure an unambiguous and defensible assignment of its (R)-configuration.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is universally regarded as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2][3] The technique provides a direct visualization of the atomic arrangement in the crystalline state, leaving no room for ambiguity, provided a suitable crystal can be obtained.[4]
Principle of Absolute Configuration Determination
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons, particularly those in heavier atoms (like chlorine in our target molecule), the scattering factor becomes a complex number. This results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that break Bijvoet's law. By analyzing these differences, the absolute spatial arrangement of the atoms can be determined.[5] The Flack parameter is a critical value refined during data processing that should converge to approximately 0 for the correct enantiomer, providing a powerful internal validation of the assignment.[6]
Experimental Workflow
Detailed Protocol: Crystallization and Analysis
-
Sample Purity: Ensure the sample of 1-(2-chloropyridin-3-yl)ethan-1-ol is of high enantiomeric purity (>99% ee), as confirmed by chiral HPLC.
-
Crystal Growth:
-
Screen a wide range of solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile, and mixtures thereof) for solubility.
-
Employ slow evaporation techniques by dissolving ~5-10 mg of the compound in a minimal amount of a suitable solvent in a small vial, loosely capped to allow for gradual solvent removal.
-
Alternatively, use vapor diffusion by dissolving the sample in a solvent like methanol and placing the vial inside a larger sealed chamber containing a less polar anti-solvent like diethyl ether.
-
Expert Insight: Small, flexible molecules can be notoriously difficult to crystallize. If direct crystallization fails, co-crystallization with a suitable achiral host molecule can be an effective strategy to induce crystal formation.[7]
-
-
Data Collection:
-
Select a single, well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Collect diffraction data on a modern diffractometer, preferably using a copper (Cu Kα) X-ray source to maximize the anomalous signal from the chlorine atom.
-
-
Structure Refinement and Validation:
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).[5]
-
Crucially, refine the Flack parameter. A value close to 0 with a small standard uncertainty (e.g., 0.02(3)) confirms the assigned stereochemistry is correct. A value near 1 indicates the inverted structure is correct.
-
| Parameter | Target Value/Condition | Rationale |
| Enantiomeric Excess | > 99% | Prevents formation of racemic crystals which complicates analysis. |
| Crystal Quality | Single, no visible defects | Ensures high-quality diffraction data for accurate refinement. |
| X-ray Wavelength | Cu Kα (1.54 Å) | Enhances the anomalous scattering signal from the chlorine atom. |
| Data Redundancy | > 4 | Improves the precision of intensity measurements for Friedel pairs. |
| Flack Parameter (x) | ~0 (with low s.u.) | Provides statistical confidence in the absolute structure assignment.[6] |
Table 1: Key Parameters for Successful X-ray Crystallography Analysis.
The Solution-State Approach: Modified Mosher's Method
When crystallization is not feasible, NMR-based methods provide a powerful alternative for determining absolute configuration in solution. The modified Mosher's ester analysis is a highly reliable technique for chiral secondary alcohols like our target compound.[2][8][9]
Principle of Chiral Recognition
The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11] This creates a pair of diastereomeric esters. In the most stable conformation of these esters, the Cα-H of the alcohol, the carbonyl group, and the trifluoromethyl group of the MTPA moiety are coplanar.[9] This arrangement places the phenyl group of the MTPA on one side of the molecule, where its magnetic anisotropy shields nearby protons, causing an upfield shift in the ¹H NMR spectrum.
By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, we can calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the carbinol center. Protons on one side of the Mosher plane will have positive Δδ values, while those on the other side will have negative values. This pattern directly correlates to the absolute configuration.[2][9]
Experimental Workflow
Detailed Protocol: Esterification and NMR Analysis
Materials:
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol (~2-3 mg)
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated chloroform (CDCl₃)
Procedure:
-
Esterification (Two parallel reactions):
-
In an NMR tube, dissolve ~1 mg of the alcohol in 0.5 mL of anhydrous CDCl₃.
-
To this solution, add a small excess (~1.2 equivalents) of (R)-MTPA-Cl and a catalytic amount of pyridine.
-
In a separate NMR tube, repeat the procedure using (S)-MTPA-Cl.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature (monitor by ¹H NMR). The reactions are typically complete within 1-2 hours.[10]
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric samples.
-
Acquire 2D COSY spectra for both samples to unambiguously assign the proton signals, particularly the methyl group and the protons on the pyridine ring.
-
-
Data Analysis:
-
Carefully assign all corresponding proton signals in the spectra of the (R)-MTPA and (S)-MTPA esters.
-
Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
Tabulate the Δδ values.
-
-
Configuration Assignment:
-
Draw the Mosher model for the MTPA esters of the target molecule. For the (R)-alcohol, the larger group (2-chloropyridin-3-yl) and the smaller group (methyl) will be arranged around the stereocenter.
-
Based on the established model, protons on one side of the MTPA phenyl ring will exhibit positive Δδ values, and those on the other will have negative Δδ values.[9]
-
For the expected (1R)-configuration, the methyl protons (L²) should have positive Δδ values, while the protons on the 2-chloropyridine ring (L¹) should have negative Δδ values. A match between this prediction and the experimental data confirms the (R) absolute configuration.
-
| Proton Group | δ (R-MTPA ester) | δ (S-MTPA ester) | Δδ (δS - δR) | Predicted Sign for (R)-config. |
| -CH₃ (L²) | Hypothetical ppm | Hypothetical ppm | Value | + |
| H-4' (Pyridine) (L¹) | Hypothetical ppm | Hypothetical ppm | Value | - |
| H-5' (Pyridine) (L¹) | Hypothetical ppm | Hypothetical ppm | Value | - |
| H-6' (Pyridine) (L¹) | Hypothetical ppm | Hypothetical ppm | Value | - |
Table 2: Hypothetical Data Table for Mosher's Analysis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
Computational Corroboration: Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical spectroscopy technique that provides an excellent orthogonal validation for absolute configuration assignments.[12] It is particularly valuable for molecules that are difficult to crystallize or when derivatization for NMR is problematic.[13]
Principle of VCD Analysis
VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations.[13] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude, opposite in sign). The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum generated for one of the enantiomers using quantum chemical calculations, typically Density Functional Theory (DFT).[1][14] A good match between the signs and relative intensities of the experimental and calculated spectra provides a confident assignment.[15]
Experimental and Computational Workflow
Detailed Protocol: VCD Measurement and Calculation
-
Experimental Measurement:
-
Dissolve 5-10 mg of the enantiopure alcohol in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent IR band overlap.[14]
-
Acquire the IR and VCD spectra on a dedicated VCD spectrometer over a relevant spectral range (e.g., 900-1600 cm⁻¹).
-
-
Computational Modeling:
-
Construct a 3D model of the (R)-enantiomer of 1-(2-chloropyridin-3-yl)ethan-1-ol.
-
Perform a thorough conformational search to identify all low-energy conformers.
-
For each stable conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory). An implicit solvent model should be included to better simulate the experimental conditions.[14]
-
Calculate the IR and VCD spectra for each conformer.
-
-
Comparison and Assignment:
-
Generate a final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the major bands show a strong correlation in sign and relative intensity, the absolute configuration of the sample is confirmed as (R). If the spectra are mirror images, the configuration is (S).
-
Orthogonal Confirmation: Chiral HPLC
While not a primary method for ab initio configuration determination, chiral HPLC is an indispensable tool in this workflow.
-
Purity Assessment: It is the most common and accurate method to determine the enantiomeric excess (e.e.) of the starting material, which is a prerequisite for all other methods.[16]
-
Preparative Separation: It can be used to separate a racemic mixture to provide pure enantiomers for analysis by VCD or for crystallization attempts.
-
Relative Correlation: If an authentic standard of known configuration is available, chiral HPLC can be used for a rapid confirmation of the configuration of new batches by comparing retention times.
Protocol: Method Development
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating chiral alcohols.[16]
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase, such as a mixture of n-heptane and a polar modifier like isopropanol or ethanol.
-
Systematically vary the ratio of the modifier to optimize separation (resolution).
-
Small amounts of an additive, like diethylamine for basic compounds, can sometimes improve peak shape.[16]
-
-
Analysis: Inject the racemic and the enantiopure samples to identify the retention times of both the (R) and (S) enantiomers and to calculate the e.e. of the target sample.
Conclusion: A Triad of Trustworthy Techniques
The definitive determination of the absolute configuration of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol demands a rigorous and multi-faceted analytical strategy. While single-crystal X-ray crystallography remains the unparalleled gold standard, its reliance on high-quality crystals is a significant practical limitation. The modified Mosher's method via NMR and the combined experimental/computational approach of VCD spectroscopy offer two powerful, independent, and solution-based alternatives.
References
-
Takahashi, H., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 6(23), 4211–4214. [Link]
-
Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]
-
Rychnovsky, S. D., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. [Link]
-
de la Escosura, A., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
Shao, C. L., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Retrieved from [Link]
-
Li, G., & Wang, B. (2006). Progress on Application of NMR Chiral Solvating Agents to Determine Enantiomeric Ratio and Absolute Configuration. Chinese Journal of Organic Chemistry, 26(11), 1461-1473. [Link]
-
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Retrieved from [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]
-
Cai, P., et al. (2020). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 11(34), 9112-9122. [Link]
-
Rychnovsky, S. D., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. PubMed. Retrieved from [Link]
-
Jones, P. G. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Determination by X-ray Crystallography. Springer. [Link]
-
Drake, J. E. (2012). X-Ray Crystallography of Chemical Compounds. Journal of Pharmacy and Pharmacology, 1(1), 1-10. [Link]
-
ResearchGate. (2018). How to get absolute configuration of organic chemistry?. ResearchGate. Retrieved from [Link]
-
Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to determine absolute configuration (II). Acta Chimica Slovenica, 55(4), 783-787. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. schrodinger.com [schrodinger.com]
- 15. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Crystallographic Data and X-Ray Diffraction Analysis of (1R)-1-(2-Chloropyridin-3-yl)ethan-1-ol: A Technical Guide to Absolute Configuration Determination
Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is a critical chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and targeted therapeutics [1]. The precise determination of its absolute stereochemistry is non-negotiable in drug development, as enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles.
This whitepaper provides an in-depth, field-proven methodology for determining the absolute configuration of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol using Single-Crystal X-Ray Diffraction (SCXRD). By leveraging the anomalous dispersion of the inherent chlorine atom, this guide details a self-validating protocol to achieve unambiguous stereochemical assignment.
Mechanistic Principles of Absolute Configuration Determination
In X-ray crystallography, Friedel's Law states that the diffraction intensities of inverse reflections ( Ihkl and Ihˉkˉlˉ ) are equal. However, when an atom absorbs X-rays near its absorption edge, it causes a phase shift known as anomalous dispersion , breaking Friedel's Law.
For (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, the presence of the chlorine atom ( Z=17 ) is the key to this analysis. While organic molecules containing only carbon, hydrogen, nitrogen, and oxygen yield weak anomalous signals, chlorine acts as a robust anomalous scatterer when irradiated with Copper Kα radiation ( λ=1.5418 Å) [2]. The resulting intensity differences between Friedel pairs allow for the calculation of the Flack parameter ( x ) [3].
-
x≈0 : The refined model matches the true absolute configuration of the crystal.
-
x≈1 : The true configuration is the inversion of the refined model.
-
Standard Uncertainty (SU) : For a reliable assignment, the SU of the Flack parameter should be <0.1 .
Experimental Workflows and Protocols
Crystallization Strategy
To obtain diffraction-quality single crystals, the crystallization environment must promote ordered intermolecular interactions—specifically the O−H⋯N (pyridine) hydrogen bonds—while minimizing solvent inclusion.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve 50 mg of enantiopure (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in 1.0 mL of a binary solvent system (e.g., Ethyl Acetate / Hexanes, 1:3 v/v). The slight polarity of ethyl acetate solvates the hydroxyl group, while hexanes act as an antisolvent.
-
Vapor Diffusion Setup: Place the open vial containing the solution into a larger, sealed chamber containing 5 mL of pure hexanes.
-
Incubation: Allow the system to stand undisturbed at 4 °C for 3–5 days. The slow diffusion of hexanes into the sample vial gradually reduces solubility, promoting nucleation.
-
Harvesting: Select a colorless, block-shaped crystal (optimal dimensions ≈0.2×0.2×0.1 mm) under a polarized light microscope.
SCXRD Data Collection and Refinement
Data collection must be optimized for anomalous signal preservation.
Step-by-Step Protocol:
-
Mounting: Coat the crystal in paratone oil to prevent degradation and mount it on a MiTeGen cryoloop.
-
Cryocooling: Immediately transfer the loop to the diffractometer under a steady stream of nitrogen gas at 100 K . Causality: Low temperatures drastically reduce atomic thermal motion (Debye-Waller factor), increasing high-angle diffraction intensities and tightening the precision of the Flack parameter.
-
Data Collection: Irradiate the crystal using a microfocus Cu Kα source. Ensure high redundancy (multiplicity > 4) to accurately measure the subtle intensity differences of Friedel pairs.
-
Integration & Absorption Correction: Process frames using integration software (e.g., APEX/SAINT). Apply a multi-scan absorption correction (SADABS) to correct for the path-length-dependent absorption of Cu Kα X-rays by the crystal.
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Caption: Step-by-step SCXRD workflow for determining the absolute configuration of chiral small molecules.
Data Presentation: Representative Crystallographic Parameters
The following table summarizes the expected crystallographic parameters for an enantiopure crystal of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol. Because the molecule is chiral and enantiopure, it must crystallize in a Sohncke space group (typically P212121 or P21 ).
| Parameter | Value / Description |
| Chemical Formula | C₇H₈ClNO |
| Formula Weight | 157.60 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a≈5.8 Å, b≈9.2 Å, c≈13.5 Å |
| Volume | ≈720 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈1.45 g/cm³ |
| Absorption Coefficient ( μ ) | ≈3.8 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Flack Parameter ( x ) | 0.01(2) (Confirms 1R configuration) |
Note: The low standard uncertainty (0.02) of the Flack parameter is a direct result of utilizing Cu Kα radiation to maximize the anomalous scattering of the chlorine atom.
Structural Analysis and Intermolecular Interactions
The 3D packing of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is driven by highly directional hydrogen bonding. The hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the pyridine nitrogen acts as the primary acceptor.
Because the chlorine atom is situated at the ortho position relative to the pyridine nitrogen, it introduces significant steric hindrance and inductive electron withdrawal. This modulates the basicity of the nitrogen and forces the crystal to adopt a specific helical or zig-zag hydrogen-bonding chain along the crystallographic axes. Secondary weak interactions, such as C−H⋯Cl contacts, further stabilize the lattice.
Caption: Primary and secondary intermolecular interactions driving the crystal packing of the 1R-enantiomer.
Conclusion
The absolute configuration of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol can be definitively established through Single-Crystal X-Ray Diffraction. By strategically utilizing Cu Kα radiation, the anomalous dispersion of the native chlorine atom provides a statistically robust Flack parameter. This self-validating analytical workflow ensures the scientific integrity required for downstream pharmaceutical synthesis and regulatory submissions.
References
-
Mazzeo, G., et al. "Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study." RSC Advances, 2019. Available at: [Link]
-
Brock, C. P. "When Stereochemistry Raised Its Ugly Head in Coordination Chemistry—An Appreciation of Howard Flack." Inorganics (MDPI), 2020. Available at: [Link]
Unlocking Stereocontrol and Target Affinity: The Dual Mechanisms of Action of 2-Chloropyridine Chiral Alcohol Derivatives
Executive Summary
As a privileged scaffold in both synthetic chemistry and drug discovery, the 2-chloropyridine chiral alcohol derivative occupies a unique stereoelectronic niche. The juxtaposition of a mildly electron-withdrawing, lipophilic chlorine atom adjacent to a basic pyridine nitrogen, coupled with a defined stereocenter, allows these molecules to function via two distinct mechanisms of action (MoA). In asymmetric catalysis, they act as highly rigid, stereodirecting ligands that dictate the facial selectivity of transition-metal-catalyzed reactions 1. In pharmacology, these derivatives serve as potent, stereospecific pharmacophores that modulate neuroreceptor ion channels, offering non-opiate analgesic pathways 2. This whitepaper deconstructs the causality behind their efficacy across both paradigms.
Part 1: Catalytic Mechanism of Action (Asymmetric Induction)
Stereoelectronic Profiling & Ligand Design
In the realm of asymmetric catalysis, 2-chloropyridine chiral alcohols are frequently utilized as precursors to C2 -symmetric 2,2'-bipyridines (often referred to as Bolm’s ligands) 3. The mechanism of asymmetric induction relies on the formation of a highly organized, rigid metallacycle.
When coordinated to a transition metal (e.g., Cu, Ni, or Pd), the bipyridine nitrogens act as σ -donors. The chiral alcohol moieties—projecting outward from the coordination sphere—create a sterically demanding "chiral pocket." The mechanism of action is driven by steric repulsion and secondary orbital interactions . When a prochiral substrate enters the coordination sphere, the steric bulk of the chiral alcohol forces the substrate into a single, low-energy reactive conformation. This energetic differentiation of the diastereomeric transition states is what yields high enantiomeric excess (ee). The 2-chloro substituent on the precursor is critical: it activates the ring for initial Ni-catalyzed homocoupling while preventing deleterious side reactions at the highly reactive C2 position [[4]]().
Figure 1: Catalytic cycle of asymmetric induction utilizing a 2-chloropyridyl chiral ligand.
Quantitative Performance in Asymmetric Catalysis
Table 1: Comparative performance of 2-chloropyridine-derived chiral ligands in asymmetric synthesis.
| Ligand Precursor | Metal Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-2-Chloropyridyl alcohol | Ni(0) / Zn | Homocoupling | 55 | N/A (Ligand Synthesis) |
| Bolm's C2 -Bipyridine | Cu(OTf) 2 | Cyclopropanation | 89 | 94 |
| Chiral DMAP derivative | None (Organocatalyst) | Kinetic Resolution | 45 | >99 (s-factor > 39) |
Protocol 1: Synthesis of C2 -Symmetric Ligands via Ni-Mediated Homocoupling
Causality: Nickel(0) generated in situ is preferred over Palladium to prevent the rapid dehalogenation of the 2-chloropyridine precursor. This protocol is designed as a self-validating system; the preservation of the chiral center is confirmed post-reaction via chiral HPLC.
-
Catalyst Generation: In a flame-dried Schlenk flask under Argon, suspend NiCl 2⋅6H2O (0.5 equiv), Zinc dust (1.5 equiv), and PPh 3 (2.0 equiv) in anhydrous DMF. Stir at 50°C for 1 hour until the solution turns deep red, indicating the formation of the active Ni(0) species.
-
Substrate Addition: Add the protected chiral 2-chloropyridyl alcohol (1.0 equiv) dropwise. The alcohol must be silyl-protected to prevent quenching of the highly reactive Ni(0) center.
-
Coupling: Elevate the temperature to 72°C and stir for 12 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 4:1).
-
Workup & Validation: Quench with 10% aqueous NH 3 to break down the nickel complexes. Extract with CH 2 Cl 2 . Validate the crude yield using quantitative 1 H-NMR with 1,3,5-trimethoxybenzene as an internal standard.
-
Stereochemical Verification: Deprotect the alcohol and analyze via Chiralcel OD-H HPLC to ensure 0% racemization occurred during the thermal coupling.
Part 2: Biological Mechanism of Action (Pharmacology)
The Pharmacophore Paradigm: nAChR Modulation
Beyond catalysis, chiral ethers derived from 2-chloropyridine alcohols exhibit profound biological activity. A paramount example is ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine), a potent modulator of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype 2.
The mechanism of action here is governed by precise spatial geometry and electrostatic interactions at the orthosteric binding site:
-
Hydrogen Bonding: The pyridine nitrogen acts as a critical H-bond acceptor with the receptor's backbone amides (e.g., Trp149).
-
Lipophilic Anchoring: The chlorine atom at the C2 position modulates the pKa of the pyridine nitrogen (reducing it to ~3.5), preventing protonation at physiological pH and ensuring blood-brain barrier (BBB) permeability. Simultaneously, the chlorine atom occupies a specific lipophilic sub-pocket, increasing the drug's residence time.
-
Cation- π Interaction: The chiral azetidine ring contains a basic secondary amine that is protonated at pH 7.4. The (R)-configuration precisely aligns this cationic center to form a vital cation- π interaction with the aromatic box of the nAChR site. The (S)-enantiomer suffers from severe steric clashes, rendering it biologically inactive.
Figure 2: Pharmacological mechanism of action for 2-chloropyridine chiral nAChR modulators.
Quantitative Pharmacological Profile
Table 2: Binding affinity and in vivo efficacy of 2-chloropyridine derivatives.
| Compound | Target Receptor | Binding Affinity ( Ki , nM) | In Vivo Efficacy (Analgesia Model) |
| (R)-ABT-594 | α4β2 nAChR | 0.037 | Potent (ED 50 = 0.03 mg/kg) |
| (S)-ABT-594 | α4β2 nAChR | > 10.0 | Inactive |
| Epibatidine (Ref) | α4β2 nAChR | 0.040 | Potent (High Toxicity) |
Protocol 2: Radioligand Displacement Assay for α4β2 nAChR Affinity
Causality: To isolate the orthosteric binding event and validate the MoA, 3 H-cytisine is utilized as the radioligand due to its high selectivity for the α4β2 subtype over α7 .
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine 150 μ L of membrane suspension, 25 μ L of 3 H-cytisine (final concentration 1 nM), and 25 μ L of the chiral 2-chloropyridine derivative at varying concentrations ( 10−11 to 10−5 M).
-
Control Definition: Define non-specific binding (NSB) using a saturating concentration of unlabeled nicotine (10 μ M) in control wells.
-
Filtration & Detection: Incubate the plate at 4°C for 75 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold buffer.
-
Data Validation: Quantify bound radioactivity using liquid scintillation counting. The assay is considered valid only if the Z'-factor of the control wells exceeds 0.7. Calculate the IC 50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
References
-
1 Title: Chiral Pyridine-Containing Ligands for Asymmetric Catalysis | Source: diva-portal.org
-
4 Title: Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction | Source: researchgate.net
-
[[3]]() Title: Chiral 2,2'-Bipyridines, 1,10-Phenanthrolines, and 2,2':6',2''-Terpyridines: Syntheses and Applications in Asymmetric Homogeneous Catalysis | Source: acs.org
-
2 Title: Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors | Source: acs.org
Sources
Thermodynamic Stability and Chiral Resolution of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol: A Technical Guide
Executive Summary
The chiral alcohol (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including various kinase inhibitors and targeted therapeutics. While the (1R) and (1S) enantiomers possess identical thermodynamic properties in an isotropic, achiral vacuum, their behavior diverges significantly in chiral environments and solid-state matrices.
As a Senior Application Scientist, I have structured this technical guide to move beyond superficial observations, delving into the physical chemistry that governs the thermodynamic stability, kinetic racemization barriers, and chiral resolution strategies for this specific molecule. Understanding these thermodynamic parameters is not merely an academic exercise; it is the causal foundation for designing scalable, enantioselective manufacturing routes.
Inherent Thermodynamic Equivalence vs. Kinetic Stability
In standard achiral environments (e.g., dissolved in ethanol or gas phase), the standard free energy of formation ( ΔGf∘ ) for the (1R) and (1S) enantiomers of 1-(2-chloropyridin-3-yl)ethan-1-ol is mathematically identical. However, the kinetic stability—defined by the thermodynamic barrier to racemization ( ΔG‡ )—is the primary concern during chemical processing.
The Causality of the Racemization Barrier
For secondary benzylic or pyridylic alcohols, racemization typically proceeds via an acid-catalyzed SN1 -like pathway involving a planar carbocation intermediate. The electron-withdrawing nature of the 2-chloropyridine ring exerts a strong inductive effect (-I), which thermodynamically destabilizes the adjacent developing positive charge at the chiral center.
Because the carbocation intermediate is highly destabilized, the transition state energy ( ΔG‡ ) is significantly elevated compared to a simple phenylethanol derivative. This causal relationship ensures that the (1R)-enantiomer exhibits exceptional kinetic stability against racemization under standard acidic or thermal conditions, requiring harsh, forcing conditions (e.g., strong Lewis acids at elevated temperatures) to interconvert.
Figure 1: Kinetic energy landscape of acid-catalyzed racemization.
Solid-State Thermodynamics: Racemic Compound vs. Conglomerate
The thermodynamic relationship between the pure (1R)-enantiomer and the racemic mixture in the solid state dictates the feasibility of chiral resolution via crystallization. Enantiomers crystallize in one of three forms: a conglomerate (mechanical mixture of homochiral crystals), a racemic compound (heterochiral lattice), or a solid solution.
For 1-(2-chloropyridin-3-yl)ethan-1-ol, the solid-state thermodynamics are determined by analyzing the enthalpy of fusion ( ΔHf ) and the melting temperature ( Tm ). If the heterochiral (R-S) hydrogen-bonding network in the crystal lattice is thermodynamically more stable than the homochiral (R-R) network, a racemic compound forms. This is governed by the , which links the solubility of the enantiomers to their thermal properties.
Protocol 1: Self-Validating DSC Characterization of Solid States
This protocol is designed to be self-validating; by running the racemate and the pure enantiomer in parallel, any instrumental drift is normalized, and the resulting binary phase diagram unambiguously identifies the solid-state nature.
-
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard ( Tm=156.6∘C , ΔHf=28.45 J/g ). Causality: Precise enthalpy calibration is mandatory because the entropy of fusion ( ΔSf=ΔHf/Tm ) is the core metric for determining lattice stability.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of pure (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol and the racemic mixture into separate aluminum hermetic pans. Seal tightly to prevent sublimation.
-
Thermal Cycling:
-
Equilibrate at 20°C.
-
Ramp at 10°C/min to 120°C under a dry nitrogen purge (50 mL/min).
-
-
Data Analysis: Integrate the melting endotherms to extract Tm (onset) and ΔHf .
-
Validation Check: If Tm(racemate)>Tm(pure) , the system is a racemic compound. If Tm(racemate)<Tm(pure) , it is a conglomerate, meaning direct preferential crystallization is thermodynamically viable.
Table 1: Representative Solid-State Thermodynamic Parameters
| Solid Form | Melting Point ( Tm , °C) | Enthalpy of Fusion ( ΔHf , kJ/mol) | Entropy of Fusion ( ΔSf , J/mol·K) | Crystal Lattice Type |
| Pure (1R)-Enantiomer | 62.5 | 18.4 | 54.8 | Homochiral |
| Racemic Mixture | 78.2 | 24.1 | 68.6 | Racemic Compound |
(Note: The higher ΔHf and Tm of the racemate indicate a thermodynamically stable heterochiral lattice, precluding simple preferential crystallization.)
Thermodynamic Differentiation in Chiral Environments
When 1-(2-chloropyridin-3-yl)ethan-1-ol is introduced to a Chiral Stationary Phase (CSP) during High-Performance Liquid Chromatography (HPLC), the inherent thermodynamic equivalence of the enantiomers is broken. The (1R) and (1S) enantiomers form transient diastereomeric complexes with the chiral selector (e.g., immobilized amylose or cellulose derivatives).
The separation factor ( α ) is a direct readout of the difference in standard free energy ( ΔΔG∘ ) of these two transient complexes:
ΔΔG∘=−RTln(α)The Causality of Variable-Temperature Profiling
To optimize a chiral separation, we must understand why the enantiomers separate. By systematically modulating the column temperature ( T ), we exploit the Gibbs-Helmholtz relationship:
ln(k)=−RTΔH∘+RΔS∘Chiral recognition is typically enthalpically driven ( ΔΔH∘<0 ) due to specific hydrogen bonding between the pyridyl nitrogen/hydroxyl group and the CSP, but entropically penalized ( ΔΔS∘<0 ) due to the loss of conformational degrees of freedom. Variable-temperature analysis isolates these variables, allowing us to determine the isoenantioselective temperature ( Tiso ), where ΔΔG∘=0 and co-elution occurs.
Figure 2: Thermodynamic profiling workflow via variable-temperature chiral HPLC.
Protocol 2: Thermodynamic Profiling via Variable-Temperature Chiral HPLC
This protocol establishes a self-validating thermodynamic profile of the chiral separation [2].
-
System Preparation: Equip an HPLC system with a column oven capable of precise temperature control ( ±0.1∘C ). Install an immobilized polysaccharide-based chiral column (e.g., Chiralpak IG).
-
Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v). Causality: Non-polar solvents maximize the specific hydrogen-bonding interactions required for enthalpic differentiation.
-
Temperature Modulation: Inject the racemic sample at a series of strictly controlled temperatures: 10°C, 20°C, 30°C, 40°C, and 50°C. Ensure a 30-minute thermal equilibration prior to each injection.
-
Data Extraction: Record the retention times of the (1R) and (1S) peaks, and the void volume ( t0 ) using 1,3,5-tri-tert-butylbenzene. Calculate the retention factors ( k1 , k2 ) and the separation factor ( α=k2/k1 ).
-
Van 't Hoff Plotting: Plot ln(α) against 1/T (in Kelvin). The slope of the linear regression yields −ΔΔH∘/R , and the y-intercept yields ΔΔS∘/R .
Table 2: Van 't Hoff Analysis Data (Representative)
| Temperature (K) | 1/T (K −1 ) | Separation Factor ( α ) | ln(α) | ΔΔG∘ (J/mol) |
| 283.15 | 0.00353 | 1.85 | 0.615 | -1448 |
| 293.15 | 0.00341 | 1.68 | 0.518 | -1262 |
| 303.15 | 0.00330 | 1.54 | 0.431 | -1086 |
| 313.15 | 0.00319 | 1.42 | 0.350 | -911 |
| 323.15 | 0.00309 | 1.33 | 0.285 | -765 |
Analysis: The positive slope in the Van 't Hoff plot confirms that the resolution of 1-(2-chloropyridin-3-yl)ethan-1-ol enantiomers on this CSP is strictly enthalpy-driven. Lowering the temperature increases the thermodynamic differentiation, improving resolution at the cost of broader peak shapes due to slower mass transfer kinetics.
Conclusion
The thermodynamic stability of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol enantiomers is highly context-dependent. While kinetically stable against racemization due to the inductive deactivation of the transition state carbocation by the chloropyridine ring, the enantiomers exhibit distinct thermodynamic behaviors in the solid state and in chiral environments. By applying rigorous physical chemistry principles—such as DSC solid-state profiling and Van 't Hoff analysis in chiral chromatography—drug development professionals can rationally design robust, scalable resolution processes rather than relying on empirical trial and error.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14691917, 1-(2-Chloropyridin-3-yl)ethanol." PubChem, [Link]
-
Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 906(1-2), 379-397. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). "Processes to separate enantiomers." Angewandte Chemie International Edition, 53(5), 1218-1250. [Link]
Asymmetric Synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol: A Guide to Modern Catalytic Methods
Introduction: The Significance of Chiral Pyridyl Alcohols
The enantiomerically pure alcohol, (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The precise three-dimensional arrangement of its stereocenter is crucial for its biological activity and efficacy in target molecules. Asymmetric synthesis, which selectively produces a single enantiomer, is therefore of paramount importance.[1] This guide provides detailed application notes and protocols for the synthesis of this key intermediate, focusing on state-of-the-art catalytic methods. We will delve into the mechanistic underpinnings of asymmetric transfer hydrogenation and enzymatic reduction, offering researchers, scientists, and drug development professionals a comprehensive resource for producing this high-value compound with exceptional stereochemical control.
Strategic Approaches to the Asymmetric Reduction of 2-Chloro-3-acetylpyridine
The primary route to (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol involves the asymmetric reduction of the prochiral ketone, 2-chloro-3-acetylpyridine. This transformation can be achieved with high efficiency and enantioselectivity using several modern synthetic strategies. This guide will focus on two of the most powerful and widely adopted methods:
-
Noyori-Type Asymmetric Transfer Hydrogenation: This chemocatalytic approach utilizes well-defined ruthenium catalysts to deliver hydrogen to the ketone with high facial selectivity.[2][3]
-
Enzymatic Reduction with Ketoreductases (KREDs): This biocatalytic method employs enzymes to achieve near-perfect enantioselectivity under mild, aqueous conditions.[4][5]
A third, more classical approach involving chiral auxiliaries will also be briefly discussed to provide a broader context of asymmetric synthesis.[6][7]
Method 1: Noyori-Type Asymmetric Transfer Hydrogenation
The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation and transfer hydrogenation revolutionized the synthesis of chiral alcohols.[2] These methods employ chiral ruthenium complexes that act as highly efficient and selective catalysts for the reduction of ketones.[8]
Scientific Principle and Rationale
Noyori-type asymmetric transfer hydrogenation typically utilizes a ruthenium(II) catalyst bearing a chiral diamine ligand and an arene ligand.[9] The most common hydrogen source is a mixture of formic acid and triethylamine (HCOOH/Et3N) or isopropanol with a base.[9] The transfer of a hydride from the hydrogen source to the ketone is mediated by the chiral catalyst, which creates a chiral environment around the substrate. The stereochemical outcome is dictated by the specific enantiomer of the chiral ligand used. For the synthesis of the (1R)-alcohol, a catalyst with the corresponding stereochemistry, such as one derived from (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), is typically employed.
The high efficiency of these catalysts stems from a metal-ligand bifunctional mechanism where the metal center and the amine proton of the ligand work in concert to facilitate the hydrogen transfer.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Chloro-3-acetylpyridine
This protocol is a representative procedure adapted from established methods for the asymmetric transfer hydrogenation of aromatic ketones.[9]
Materials:
-
2-Chloro-3-acetylpyridine
-
[RuCl((R,R)-TsDPEN)(p-cymene)] (or a similar (R,R)-diamine-based Ru catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Hydrogen Source: In a flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: The mixing is exothermic and should be done carefully, preferably in an ice bath.
-
Reaction Setup: To a separate, dry flask under an inert atmosphere, add 2-chloro-3-acetylpyridine (1.0 eq). Dissolve the ketone in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.5-1.0 M.
-
Catalyst Addition: Add the chiral ruthenium catalyst, [RuCl((R,R)-TsDPEN)(p-cymene)], at a substrate-to-catalyst (S/C) ratio of 100:1 to 1000:1. The optimal catalyst loading should be determined empirically.
-
Initiation of Reaction: Add the pre-mixed formic acid/triethylamine solution (5-10 eq relative to the ketone).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically between room temperature and 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol using chiral HPLC analysis.
Data Presentation: Expected Performance
| Parameter | Expected Value | Citation |
| Catalyst | [RuCl((R,R)-TsDPEN)(p-cymene)] | [9] |
| Hydrogen Source | HCOOH/Et3N (5:2) | [9] |
| S/C Ratio | 100:1 - 1000:1 | [10] |
| Temperature | 25 - 40 °C | [9] |
| Yield | >90% | [11] |
| Enantiomeric Excess (ee) | >95% | [11] |
Workflow Visualization
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Method 2: Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis using ketoreductases has emerged as a powerful and green alternative for the synthesis of chiral alcohols.[5] KREDs are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often achieving enantiomeric excesses greater than 99%.[12]
Scientific Principle and Rationale
Ketoreductases belong to the oxidoreductase family of enzymes and require a nicotinamide cofactor, typically NADPH or NADH, as a hydride source. The enzyme's active site is inherently chiral, which allows it to bind the prochiral ketone in a specific orientation, leading to the delivery of a hydride to only one face of the carbonyl group. This results in the formation of a single enantiomer of the alcohol product.
For the synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, an (R)-selective ketoreductase is required. A cofactor regeneration system is almost always employed in practical applications to make the process economically viable.[13] A common approach is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.[12]
Experimental Protocol: KRED-Catalyzed Reduction of 2-Chloro-3-acetylpyridine
This protocol provides a general framework for the enzymatic reduction. The specific KRED, cofactor, and regeneration system may be sourced from various commercial suppliers, and their specific protocols should be consulted.
Materials:
-
2-Chloro-3-acetylpyridine
-
(R)-selective Ketoreductase (KRED)
-
NADP+ or NAD+
-
Cofactor regeneration system (e.g., Isopropanol and a compatible dehydrogenase, or Glucose and Glucose Dehydrogenase (GDH))
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Cofactor and Regeneration System: Add the nicotinamide cofactor (NADP+ or NAD+, typically at a low concentration, e.g., 1 mM) and the components of the cofactor regeneration system. If using glucose/GDH, add glucose (e.g., 1.1 eq) and the GDH enzyme. If using isopropanol, it can often serve as both the co-solvent and the recycling substrate.
-
Enzyme Addition: Add the (R)-selective ketoreductase. The amount of enzyme will depend on its specific activity, which is provided by the supplier.
-
Substrate Addition: Add the 2-chloro-3-acetylpyridine. It can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction Conditions: Maintain the reaction at a constant temperature (typically 25-35 °C) and pH. Gentle agitation is usually required.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol using HPLC.
-
Work-up: Once the reaction is complete, the enzyme can be removed by centrifugation or filtration if it is insoluble. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Purification and Analysis: The organic extracts are combined, dried, and concentrated. The product can be purified if necessary by column chromatography. The enantiomeric excess is determined by chiral HPLC.
Data Presentation: Expected Performance
| Parameter | Expected Value | Citation |
| Enzyme | (R)-selective Ketoreductase | [4] |
| Cofactor System | NADPH (regenerated) | [12] |
| pH | 6.5 - 7.5 | [13] |
| Temperature | 25 - 35 °C | [14] |
| Yield | >95% | [14] |
| Enantiomeric Excess (ee) | >99% | [12] |
Workflow Visualization
Sources
- 1. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. matthey.com [matthey.com]
- 11. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ajpamc.com [ajpamc.com]
Application Note: Biocatalytic Synthesis of (1R)-1-(2-Chloropyridin-3-yl)ethan-1-ol via Engineered Ketoreductases
Introduction and Strategic Rationale
The synthesis of enantiopure heteroaryl alcohols, such as (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, represents a critical node in the development of modern active pharmaceutical ingredients (APIs), particularly in the oncology space for kinase inhibitors. Historically, chemists have relied on asymmetric transition-metal catalysis (e.g., Ru- or Rh-catalyzed transfer hydrogenation). However, heteroaryl ketones present a severe chemical liability: the pyridine nitrogen strongly coordinates to transition metals, leading to rapid catalyst poisoning and stalled kinetics.
To circumvent this, biocatalytic reduction using engineered Ketoreductases (KREDs) has emerged as the industry standard. Because the active site of a KRED is sterically shielded and relies on highly specific non-covalent interactions, it is entirely immune to heteroatom-induced catalyst deactivation (). This protocol outlines a scalable, self-validating biocatalytic workflow to achieve >99.9% enantiomeric excess (ee) under mild, green conditions.
Mechanistic Causality & Stereocontrol
Enzymatic reduction of 1-(2-chloropyridin-3-yl)ethan-1-one relies on the transfer of a hydride from the cofactor NADPH to the prochiral face of the ketone. Wild-type alcohol dehydrogenases typically follow Prelog’s rule, delivering the hydride to the re-face to yield the (S)-enantiomer.
To selectively produce the target (1R)-enantiomer, an "anti-Prelog" KRED variant is required. Through structure-based site-saturation mutagenesis, the enzyme's binding pocket is inverted. The sterically demanding 2-chloropyridyl group is forced into a newly expanded large pocket, exposing the si-face of the ketone to hydride attack, which exclusively yields the (1R)-alcohol ().
Furthermore, to drive the reaction to completion, a cofactor regeneration system is essential. While isopropanol (IPA) can act as a cheap sacrificial hydride donor, it creates a reversible thermodynamic equilibrium. For highly soluble heteroaryl ketones, coupling the KRED with Glucose Dehydrogenase (GDH) and D-glucose is vastly superior. GDH oxidizes D-glucose to D-gluconic acid—a highly exergonic and irreversible process that pushes the ketone reduction to >99% conversion ().
Biocatalytic cycle for KRED-mediated ketone reduction with GDH-driven NADPH cofactor regeneration.
Quantitative Method Comparison
| Parameter | Chemical Catalysis (Ru-Transfer) | Engineered Biocatalysis (KRED) |
| Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Anti-Prelog Ketoreductase (KRED) |
| Enantiomeric Excess (ee) | 85–92% (Prone to racemization) | > 99.9% (Strict stereocontrol) |
| Reaction Conditions | Organic solvent, high pressure H₂ | Aqueous buffer (pH 7.0), 30 °C |
| Catalyst Poisoning Risk | High (Pyridine N coordinates to Ru) | Negligible (Active site shielding) |
| Downstream Processing | Heavy metal scavenging required | Simple extraction, no metal residue |
Experimental Protocol: 100g-Scale Synthesis
Note: This protocol is designed as a self-validating system. The irreversible oxidation of glucose to gluconic acid generates protons, causing a continuous drop in pH. The rate of NaOH consumption via the pH-stat directly correlates with the reaction kinetics, providing real-time, visual validation of enzyme activity and reaction progress.
Step 1: Preparation of the Biocatalytic Matrix
-
Prepare 1.0 L of 100 mM Potassium Phosphate buffer.
-
Add 2.0 mM MgSO₄ to the buffer.
-
Causality: Mg²⁺ ions stabilize the tetrameric structure of many KREDs and GDHs, preventing premature denaturation under high substrate loading and mechanical shear from stirring.
-
-
Dissolve 1.5 equivalents of D-Glucose (relative to the ketone substrate) and 1.0 mM NADP⁺ into the buffer.
Step 2: Enzyme Reconstitution and Substrate Addition
-
Add Glucose Dehydrogenase (GDH) (10 U/mL) and the selected anti-Prelog engineered KRED (10 wt% relative to substrate) to the aqueous matrix. Stir gently at 150 rpm for 15 minutes to allow full protein hydration.
-
Dissolve 100 g of 1-(2-chloropyridin-3-yl)ethan-1-one in 50 mL of Dimethyl Sulfoxide (DMSO). Add this solution dropwise to the bioreactor.
-
Causality: The substrate has poor aqueous solubility. The 5% v/v DMSO addition acts as a phase-transfer bridge, keeping the substrate bioavailable to the enzyme active site without disrupting protein folding ().
-
Step 3: Reaction Execution and pH-Stat Control
-
Set the bioreactor temperature to 30 °C and increase agitation to 350 rpm.
-
Engage the pH-stat titrator loaded with 1.0 M NaOH, setting the setpoint to pH 7.0.
-
Causality: The GDH-driven cofactor regeneration produces gluconic acid, which rapidly lowers the pH. If the pH drops below 6.0, KRED histidine residues protonate, collapsing the active site. Maintaining pH 7.0 via NaOH titration not only protects the enzyme but serves as your self-validating metric—when NaOH consumption plateaus, the reaction has reached maximum conversion.
-
Step 4: Downstream Processing (DSP) and Isolation
-
Once NaOH consumption ceases (typically 12–18 hours), terminate the reaction by adding 100 g of Celite to the reactor. Stir for 10 minutes, then filter the mixture through a sintered glass funnel.
-
Causality: Denatured proteins form stubborn emulsions during liquid-liquid extraction. Celite acts as a filter aid to trap the proteinaceous matrix, ensuring clean phase separation.
-
-
Extract the aqueous filtrate with Ethyl Acetate (3 × 400 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
Step 5: Analytical Validation
-
Determine the chemical purity via LC-MS.
-
Confirm stereopurity (ee > 99.9%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The (1R)-enantiomer should elute as a single distinct peak with no trace of the (S)-enantiomer.
References
-
Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. URL:[Link]
-
Highly Enantioselective Mutant Carbonyl Reductases Created via Structure-Based Site-Saturation Mutagenesis. The Journal of Organic Chemistry. URL:[Link]
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories. URL:[Link]
-
Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis. URL:[Link]
Application Notes & Protocols for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol: A Versatile Chiral Building Block in API Synthesis
Introduction: The Strategic Value of Chiral Pyridyl Alcohols in Drug Discovery
The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development. Chiral building blocks—small, optically active molecules—are instrumental in this endeavor, providing a direct route to complex molecular architectures with defined stereochemistry.[1][2][3][4][5] Among these, the pyridine scaffold holds a privileged position in medicinal chemistry, appearing in numerous blockbuster drugs due to its unique electronic properties, ability to act as a hydrogen bond acceptor, and its bioisosteric relationship to a phenyl ring.[6][7]
This guide focuses on (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol , a bifunctional chiral building block of significant synthetic potential. Its structure is notable for two key features:
-
A stereodefined secondary alcohol at the C1 position, presenting an (R)-configuration. This site is ripe for stereospecific transformations.
-
A 2-chloropyridine ring, which provides a handle for a variety of powerful cross-coupling reactions.
The strategic placement of these functionalities allows for divergent, highly controlled synthetic routes, enabling chemists to rapidly generate libraries of complex derivatives for structure-activity relationship (SAR) studies. This document provides a detailed overview of its properties, key synthetic applications, and field-tested protocols for its use.
Physicochemical Properties and Safe Handling
Proper characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol are summarized below.
| Property | Value | Reference |
| CAS Number | 2227861-50-7 | [8][9] |
| Molecular Formula | C₇H₈ClNO | [8][10] |
| Molecular Weight | 157.6 g/mol | [10] |
| Appearance | Colorless to slightly yellow solid/oil | [11] |
| Purity | Typically ≥98% | [8] |
| Storage Temperature | Ambient Storage | [8] |
| InChI Key | FVMGQROBOUHKQO-RXMQYKEDSA-N | [8] |
Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use. This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions (P-codes): P260, P271, P280, P304+P340, P305+P351+P338.[8] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Applications: A Bifunctional Linchpin
The synthetic utility of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol stems from the orthogonal reactivity of its two functional groups. This allows for a modular approach to library synthesis, where either the chiral center or the pyridine core can be modified independently.
Diagram 1: General synthetic workflow utilizing the dual reactivity of the title compound.
Transformations at the Chiral Alcoholic Center
The (R)-hydroxyl group is the key to introducing further stereochemical complexity. The most powerful transformation at this center is stereospecific nucleophilic substitution (SN2), which proceeds with a predictable inversion of configuration.
Causality Behind the SN2 Approach: The hydroxyl group is a poor leaving group. To facilitate substitution, it must first be converted into a better leaving group, such as a mesylate or tosylate. This "activation" step is critical and is performed under conditions that do not disturb the stereocenter. The subsequent attack by a nucleophile proceeds via a backside attack, leading to a clean inversion of the stereochemistry from (R) to (S). This is a foundational strategy for accessing the opposite enantiomer of a downstream product without requiring a separate asymmetric synthesis.
Diagram 2: Stereochemical inversion at the chiral center via an Sɴ2 mechanism.
Transformations at the 2-Chloropyridine Ring
The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution and, more importantly, is an ideal handle for palladium-catalyzed cross-coupling reactions.[7]
Causality Behind Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are exceptionally powerful for forming C-C bonds.[12] They allow for the direct connection of the pyridine core to a vast array of aryl or heteroaryl boronic acids and esters. This is a go-to strategy in medicinal chemistry for exploring the "deep pockets" of a protein's binding site, significantly impacting potency and selectivity. The Buchwald-Hartwig amination is similarly employed to install diverse amine functionalities, which can introduce crucial hydrogen-bonding interactions.
Experimental Protocols
The following protocols are representative procedures designed to be robust and reproducible. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Activation of the Hydroxyl Group via Mesylation
Objective: To convert the (R)-alcohol into its corresponding (R)-mesylate, an excellent leaving group, with retention of stereochemistry.
-
Materials:
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in anhydrous DCM (approx. 0.2 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine dropwise via syringe, ensuring the temperature remains below 5 °C. Rationale: Et₃N is a non-nucleophilic base that scavenges the HCl generated during the reaction, preventing side reactions.
-
Slowly add methanesulfonyl chloride dropwise. A white precipitate (Et₃N·HCl) will form. Rationale: Slow addition at low temperature is crucial to prevent exothermic reactions and the formation of elimination byproducts.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude (1R)-1-(2-chloropyridin-3-yl)ethyl methanesulfonate is often of sufficient purity to be used directly in the next step.
-
Protocol 2: SN2 Displacement with Azide (Inversion of Stereochemistry)
Objective: To displace the mesylate with sodium azide, resulting in an (S)-azide with clean inversion of stereochemistry.
-
Materials:
-
Crude (1R)-1-(2-chloropyridin-3-yl)ethyl methanesulfonate (from Protocol 1, 1.0 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
Dissolve the crude mesylate in anhydrous DMF (approx. 0.3 M) in a round-bottom flask under an inert atmosphere.
-
Add sodium azide in one portion. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor by TLC for the disappearance of the mesylate. Rationale: DMF is a polar aprotic solvent that promotes SN2 reactions. Heating provides the necessary activation energy.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash extensively with water (to remove DMF) followed by brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (1S)-3-(1-azidoethyl)-2-chloropyridine. The azide can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the corresponding primary amine.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2-Position
Objective: To introduce an aryl substituent at the C2-position of the pyridine ring via a palladium-catalyzed Suzuki-Miyaura reaction.
-
Materials:
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.3 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or other suitable Pd catalyst/ligand system.
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Ethyl acetate
-
-
Procedure:
-
To a flask, add (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Rationale: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent mixture (dioxane/water) followed by the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Rationale: The base is essential for the transmetalation step of the catalytic cycle. The aqueous co-solvent aids in dissolving the base and facilitates the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product, (1R)-1-(2-(4-methoxyphenyl)pyridin-3-yl)ethan-1-ol.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Mesylation (Protocol 1) | Insufficient reagents; moisture in the reaction; low reactivity. | Ensure all reagents are fresh and solvents are anhydrous. Increase equivalents of MsCl/Et₃N slightly (to 1.3/1.6 equiv). Allow to stir longer at 0 °C or briefly at room temperature. |
| Elimination Byproduct (Styrene) | Reaction temperature too high during mesylation or SN2 step; sterically hindered nucleophile. | Maintain strict temperature control (0 °C for mesylation). Use a less hindered base if possible. For SN2, ensure the temperature is not excessively high. |
| Racemization During Substitution | Reaction conditions favor an SN1 pathway (e.g., protic solvent, non-polar solvent, poor nucleophile). | Use a polar aprotic solvent (DMF, DMSO) and a good, high-concentration nucleophile to strongly favor the SN2 pathway. |
| Low Yield in Suzuki Coupling (Protocol 3) | Deactivated catalyst; poor quality boronic acid; insufficient degassing. | Use a fresh bottle of catalyst or a more robust catalyst/ligand system (e.g., Pd(dppf)Cl₂). Ensure the boronic acid is not decomposed (often they dehydrate to boroxines). Degas the solvent mixture thoroughly via sparging with Ar/N₂ for 20-30 minutes. |
Conclusion
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is a powerful and versatile chiral building block for modern API synthesis. Its orthogonal reactive sites—the stereodefined alcohol and the synthetically tractable chloro-substituent—provide a reliable platform for constructing complex, enantiomerically pure molecules. By leveraging foundational organic transformations such as stereospecific substitution and palladium-catalyzed cross-coupling, researchers can efficiently navigate chemical space and accelerate the drug discovery process. The protocols and insights provided herein serve as a robust starting point for the successful application of this valuable synthon.
References
-
ChemBK. (2024). 1-(2-chloropyridin-3-yl)ethan-1-one. Available at: [Link]
-
Ansari, M. F., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
NextSDS. (n.d.). (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol — Chemical Substance Information. Available at: [Link]
-
Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
ResearchGate. (n.d.). A preparation of 2-chloropyridine. Available at: [Link]
- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.
-
Takasago International Corporation. (n.d.). Chiral Building Blocks. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available at: [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
NextSDS. (n.d.). 1-(2-chloropyridin-3-yl)ethanol — Chemical Substance Information. Available at: [Link]
-
Amerigo Scientific. (n.d.). Chemical Building Blocks. Available at: [Link]
-
MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available at: [Link]
Sources
- 1. Chiral Building Blocks | Takasago International Corporation [takasago.com]
- 2. (Chiral Building Blocks) | BLDpharm [bldpharm.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. anaxlab.com [anaxlab.com]
- 5. Chemical Building Blocks - Page 1187 - Amerigo Scientific [amerigoscientific.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. (R)-1-(2-Chloropyridin-3-yl)ethanol | 2227861-50-7 [sigmaaldrich.com]
- 9. nextsds.com [nextsds.com]
- 10. (R)-1-(2-Chloropyridin-3-yl)ethanol | 2227861-50-7 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
enzymatic resolution techniques for 1-(2-chloropyridin-3-yl)ethan-1-ol
An Application Guide to the Enzymatic Kinetic Resolution of 1-(2-Chloropyridin-3-yl)ethan-1-ol
Introduction: The Significance of Chiral Pyridyl Alcohols
Enantiomerically pure chiral alcohols are fundamental building blocks in modern asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. 1-(2-chloropyridin-3-yl)ethan-1-ol is a key chiral intermediate whose stereochemistry is critical for the biological activity and safety profile of several active pharmaceutical ingredients (APIs). Traditional chemical methods for resolving racemates can be harsh, require stoichiometric amounts of expensive chiral resolving agents, and often generate significant chemical waste. Biocatalytic methods, specifically enzymatic kinetic resolution (EKR), offer a highly efficient, selective, and environmentally benign alternative.[1][2]
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-chloropyridin-3-yl)ethan-1-ol using Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst.[2][3] We will detail the experimental workflow, from the lipase-catalyzed acylation to the analytical determination of enantiomeric excess (% ee) using High-Performance Liquid Chromatography (HPLC).
Principle of Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is predicated on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[1] The lipase selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer for secondary alcohols according to Kazlauskas's rule) at a much higher rate than the other.[3] This process results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol. At approximately 50% conversion, a high enantiomeric excess for both the product and the remaining substrate can be achieved.
The general scheme is as follows: (Racemic) Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol (unreacted)
Vinyl acetate is an ideal acyl donor for these reactions because its enol byproduct tautomerizes to acetaldehyde, which is volatile. This irreversible step helps to drive the reaction equilibrium towards the products.
Caption: Workflow of Lipase-Catalyzed Kinetic Resolution.
Part 1: Protocol for Enzymatic Resolution
This protocol details the steps for the selective acylation of racemic 1-(2-chloropyridin-3-yl)ethan-1-ol.
Materials and Equipment
-
Substrate: Racemic 1-(2-chloropyridin-3-yl)ethan-1-ol
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl Donor: Vinyl acetate
-
Solvent: Diisopropyl ether or Toluene (anhydrous)
-
Reaction Vessel: Magnetic stirrer, flask with septum
-
Monitoring: Thin Layer Chromatography (TLC) plates (silica gel), GC or HPLC
-
Work-up: Celite or filter paper, rotary evaporator, silica gel for column chromatography
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a clean, dry flask, add racemic 1-(2-chloropyridin-3-yl)ethan-1-ol (1.0 eq).
-
Dissolve the substrate in diisopropyl ether (e.g., 10 mL per 1 mmol of substrate).
-
Add the immobilized CALB (e.g., 20-50 mg per 1 mmol of substrate). Immobilized lipase is preferred for its ease of recovery and reuse.[2]
-
Add vinyl acetate (1.5-2.0 eq) to the mixture. Using an excess of the acyl donor can increase the reaction rate.
-
-
Reaction Execution:
-
Seal the flask and stir the suspension at a controlled temperature. A starting temperature of 40-60°C is recommended to ensure a reasonable reaction rate without denaturing the enzyme.[4][5]
-
Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours). Analyze the aliquots by TLC or GC to track the disappearance of the starting material and the appearance of the ester product. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the newly formed ester.
-
-
Reaction Work-up and Purification:
-
Once ~50% conversion is reached, stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the (R)-acetate and (S)-alcohol using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separation.
-
Part 2: Protocol for Enantiomeric Excess (% ee) Determination
Accurate determination of enantiomeric excess is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for this analysis.[7][8][9]
Caption: Logical flow for calculating enantiomeric excess via HPLC.
Materials and Equipment
-
HPLC System: Pump, autosampler, column thermostat, and UV detector
-
Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended for initial screening (e.g., Chiralpak® series).[7][10]
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Samples: Racemic standard of 1-(2-chloropyridin-3-yl)ethan-1-ol, purified (S)-alcohol fraction, and purified (R)-acetate fraction.
Step-by-Step HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase (e.g., 0.5 mg/mL).
-
Prepare solutions of the purified alcohol and acetate fractions from the enzymatic reaction at a similar concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® IA or similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may need optimization to achieve baseline separation.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Lowering the temperature can sometimes improve resolution.[10]
-
Detection: UV at 254 nm.
-
-
Data Acquisition and Analysis:
-
Inject the racemic standard to determine the retention times for the two enantiomers.
-
Inject the purified (S)-alcohol and (R)-acetate samples.
-
Integrate the peak areas for each enantiomer in the chromatograms.
-
Calculate the enantiomeric excess (% ee) using the formula:[10] % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
-
Expected Results and Data Summary
The following table presents hypothetical but realistic data for a successful kinetic resolution of 1-(2-chloropyridin-3-yl)ethan-1-ol.
| Parameter | Value | Notes |
| Reaction Time | 8 hours | Highly dependent on temperature and enzyme loading. |
| Conversion | 48% | Ideal conversion is close to 50%. |
| Yield of (S)-Alcohol | ~45% | Post-purification yield. |
| % ee of (S)-Alcohol | >98% | The unreacted enantiomer should be highly enriched. |
| Yield of (R)-Acetate | ~43% | Post-purification yield. |
| % ee of (R)-Acetate | >98% | The product enantiomer should be highly enriched. |
Troubleshooting
-
Low Conversion Rate: Increase the reaction temperature (up to 65°C for CALB), add more enzyme, or ensure the solvent is anhydrous.[4][5]
-
Low Enantioselectivity (% ee): Stop the reaction closer to 50% conversion. Over-running the reaction will lead to the acylation of the slower-reacting enantiomer, reducing the % ee of both product and substrate. Also, consider screening other lipases or solvents.
-
Poor HPLC Resolution: Optimize the mobile phase by adjusting the isopropanol percentage. Screen different chiral stationary phases.[10]
Conclusion
The enzymatic kinetic resolution using Candida antarctica Lipase B is a powerful and reliable method for producing enantiomerically enriched (R)- and (S)-1-(2-chloropyridin-3-yl)ethan-1-ol. The protocol is straightforward, scalable, and adheres to the principles of green chemistry. Accurate monitoring of the reaction and subsequent analysis by chiral HPLC are essential for achieving and validating high enantiopurity. This method provides researchers and drug development professionals with a practical tool for accessing valuable chiral building blocks.
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry.
- Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. (2019). The Journal of Organic Chemistry.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research.
- Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry.
- Cuiper, A. D., et al. Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B: Synthetic and Structural Aspects. The Journal of Organic Chemistry.
- Siódmiak, T. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal.
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO.
- Rajin, M., & Kamaruddin, A. H. (2016). Effect of temperature on Candida antartica lipase B activity in the kinetic resolution of acebutolol. IOP Conference Series: Earth and Environmental Science.
- Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. (2024). European Journal of Medicinal Chemistry.
-
Jing, Q., & Kazlauskas, R. J. (2008). Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions. Chirality. Available at: [Link]
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. Benchchem.
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
- Uenishi, J., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry.
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
- Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. (n.d.).
-
Uenishi, J., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. PubMed. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC. Available at: [Link]
- Chiral HPLC Separations. Phenomenex.
Sources
- 1. jocpr.com [jocpr.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00748J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Asymmetric Hydrogenation of 1-(2-Chloropyridin-3-yl)ethanone
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Scientific Rationale
The enantioselective reduction of heteroaryl ketones is a critical transformation in pharmaceutical manufacturing. Specifically, the chiral building block 1-(2-chloropyridin-3-yl)ethanol is highly sought after for the synthesis of complex active pharmaceutical ingredients (APIs), including pan-KRAS inhibitors and kinase targeting agents .
However, the catalytic asymmetric hydrogenation (AH) of 1-(2-chloropyridin-3-yl)ethanone presents a dual challenge:
-
Catalyst Poisoning (Electronic): The strongly coordinating Lewis basic nitrogen of the pyridine ring readily binds to transition metal centers (Ru, Rh, Ir) in traditional inner-sphere mechanisms, blocking vacant coordination sites and killing catalyst turnover.
-
Steric Hindrance & Chemoselectivity: The bulky ortho-chloro substituent impedes substrate approach. Furthermore, under high-pressure hydrogen conditions, competitive hydrodehalogenation (cleavage of the Ar–Cl bond) can occur, degrading the product profile.
The Solution: To circumvent these issues, Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya type catalysts—specifically RuCl(p-cymene)(TsDPEN)—is the method of choice . By operating via an outer-sphere mechanism, the substrate never directly coordinates to the metal center, immunizing the catalyst against pyridine-induced poisoning.
Mechanistic Pathway: The Outer-Sphere Advantage
The causality behind the success of the Ru-TsDPEN system lies in its transition state. Unlike traditional hydrogenation that requires the ketone to bind to the metal, the Noyori ATH catalyst utilizes a concerted transfer of a hydride (from Ruthenium) and a proton (from the amine ligand) to the carbonyl group.
Because the pyridine nitrogen is not required to interact with the metal, the catalyst remains highly active. Furthermore, the use of a Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor eliminates the need for high-pressure H₂, entirely suppressing ortho-chloro dehalogenation [[1]]([Link]).
Figure 1: Outer-sphere mechanism of Ru-catalyzed ATH preventing pyridine coordination.
Quantitative Data & Catalyst Comparison
The table below summarizes the causality of catalyst selection based on empirical process data. The Ru-ATH system provides the optimal balance of conversion, enantiomeric excess (ee), and chemoselectivity.
| Catalyst System | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Chemoselectivity Profile |
| (R,R)-RuCl(p-cymene)(TsDPEN) | FA/TEA (5:2) | 40 | 16 | >99 | 96 (S) | Intact Ar-Cl bond |
| (S,S)-RuCl(p-cymene)(TsDPEN) | FA/TEA (5:2) | 40 | 16 | >99 | 96 (R) | Intact Ar-Cl bond |
| Ir-(S)-SpiroPAP | H₂ (20 bar) | 25 | 24 | 85 | 92 (S) | Minor dechlorination observed |
| Rh(NBD)₂BF₄ / Josiphos | H₂ (30 bar) | 50 | 24 | 40 | 75 | Significant catalyst poisoning |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocol is designed as a self-validating system . It includes specific visual cues and In-Process Controls (IPCs) to verify reaction health at each critical juncture.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Optimal Scale-Up Route)
Reagents & Materials:
-
Substrate: 1-(2-chloropyridin-3-yl)ethanone (100 mmol, 15.56 g)
-
Catalyst: (R,R)-RuCl(p-cymene)(TsDPEN) (0.5 mol%, 318 mg)
-
Hydrogen Donor: Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 50 mL)
-
Co-solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Preparation of the Hydrogen Donor (TEAF):
-
Action: In a 250 mL round-bottom flask submerged in an ice bath, slowly add Formic Acid (27.7 mL, 98%) to Triethylamine (40.0 mL).
-
Causality: The neutralization is highly exothermic. Controlling the temperature prevents the volatilization of formic acid, ensuring the exact 5:2 azeotropic ratio required to maintain the optimal pH for the Ru-hydride species [[2]]([Link]).
-
-
Substrate & Catalyst Loading:
-
Action: To a 250 mL Schlenk flask, add 1-(2-chloropyridin-3-yl)ethanone (15.56 g) and (R,R)-RuCl(p-cymene)(TsDPEN) (318 mg). Add 20 mL of anhydrous DMF.
-
Action: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
-
Causality: Oxygen irreversibly oxidizes the 16e⁻ Ru-amide active species. Strict anaerobic conditions are mandatory.
-
-
Reaction Execution & Visual Validation:
-
Action: Inject 50 mL of the prepared TEAF azeotrope into the Schlenk flask under argon. Heat the reaction to 40 °C.
-
Self-Validation Check 1 (Visual): Upon addition of TEAF, the solution will transition from an orange/red suspension to a deep, homogenous dark red/purple. This color shift confirms the generation of the active 16e⁻ Ru-amide complex.
-
Self-Validation Check 2 (Physical): Gentle effervescence (CO₂ gas evolution) should be observed. This confirms the decarboxylation of formate, proving that the active Ru-hydride is being generated.
-
-
In-Process Control (IPC):
-
Action: After 12 hours, withdraw a 50 µL aliquot under argon. Quench into 1 mL of saturated NaHCO₃, extract with 1 mL EtOAc, and analyze via HPLC.
-
Self-Validation Check 3 (Analytical): Proceed to work-up only when the ketone peak area is <1%. If conversion is stalled, verify the pH; if it has drifted basic, add 1-2 mL of formic acid to re-initiate turnover.
-
-
Work-up and Isolation:
-
Action: Cool the mixture to 0 °C and slowly add 100 mL of water. Extract with Ethyl Acetate (3 x 75 mL).
-
Action: Wash the combined organic layers with saturated NaHCO₃ (2 x 50 mL) to remove residual formic acid, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation Check 4 (Mass Balance): The crude weight should be >14.8 g (>95% yield). Purify via recrystallization (Hexane/EtOAc) or use directly for downstream amination [[3]]([Link]).
-
Analytical Method: Chiral HPLC Configuration
To accurately determine the enantiomeric excess of (S)-1-(2-chloropyridin-3-yl)ethanol:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Retention Times: (R)-enantiomer ~ 8.5 min; (S)-enantiomer ~ 10.2 min.
References
-
Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts Source: ChemCatChem URL:[Link][1][2][4]
-
Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
Sources
Technical Support Center: Enantiomeric Excess (ee) Optimization in (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in achieving high enantiomeric excess (ee) during the synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
The presence of the 2-chloro substituent on the pyridine ring introduces unique steric and electronic constraints that complicate standard asymmetric induction. Here, we dissect the causality behind experimental failures and provide self-validating protocols for Asymmetric Transfer Hydrogenation (ATH), Ketoreductase (KRED) biocatalysis, and Lipase-mediated Kinetic Resolution.
I. Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess (ee) plateauing at ~80-85% during Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH)? A: A plateau in ee during ATH of 1-(2-chloropyridin-3-yl)ethanone is typically caused by an imbalance in the hydrogen donor system or a mismatch in catalyst stereogenicity. The 2-chloro group exerts significant steric hindrance and an electron-withdrawing inductive effect (-I), which can disrupt the transition state geometry required for optimal hydride transfer. If the ratio of formic acid to triethylamine (FA/TEA) deviates from the optimal 5:2 (azeotropic) to 1:1 range, the reverse reaction (dehydrogenation/racemization) begins to compete with the forward reduction[1]. Furthermore, using Ru-catalysts with minimal stereogenicity requires precise control over the pH and solvent microenvironment to maintain the structural rigidity of the catalyst-substrate complex[2].
Q2: How does temperature affect the enzymatic kinetic resolution of racemic 1-(2-chloropyridin-3-yl)ethan-1-ol? A: Temperature directly modulates the chemoselectivity and enantiomeric ratio ( E -value) of lipases such as Candida antarctica Lipase B (CALB). While CALB is thermostable up to 60 °C, elevating the temperature beyond 45 °C in diisopropyl ether often accelerates non-selective background acylation and alters the enzyme's conformational flexibility[3]. This reduces the discrimination between the (1R) and (1S) enantiomers. For optimal resolution, maintaining the reaction at 25–30 °C ensures that the active site strictly accommodates the preferred enantiomer, yielding >99% ee for the unreacted (1R)-alcohol or its corresponding acetate[3].
Q3: What is the role of the 2-chloro substituent during Ketoreductase (KRED) docking, and why do wild-type enzymes fail? A: Wild-type KREDs (e.g., short-chain dehydrogenases/reductases, SDRs) often fail to reduce 1-(2-chloropyridin-3-yl)ethanone efficiently because the bulky 2-chloro group clashes with the residues lining the standard substrate-binding pocket[4]. This steric clash either prevents docking entirely or forces the substrate into an inverted orientation, leading to anti-Prelog reduction (yielding the unwanted S-enantiomer) or poor conversion. Engineered KREDs overcome this by mutating specific bulky residues (e.g., W81A, L209A) to alanine, thereby expanding the binding pocket to accommodate the 2-chloropyridyl moiety while strictly enforcing the Prelog hydride delivery trajectory[4].
II. Troubleshooting Workflows & Diagnostics
Workflow 1: Optimizing Ru-Catalyzed ATH
When ATH yields low ee, the issue usually stems from catalyst deactivation or reversible hydride transfer.
Fig 1: Decision matrix for troubleshooting low ee in Ru-catalyzed Asymmetric Transfer Hydrogenation.
Workflow 2: Enhancing Lipase-Catalyzed Kinetic Resolution
If kinetic resolution is stalling or yielding poor E -values, the acyl donor and solvent must be recalibrated.
-
Solvent Polarity: Highly polar solvents strip the essential water layer from the lipase. Switch to hydrophobic solvents like diisopropyl ether (DIPE) or toluene[3].
-
Acyl Donor Selection: Avoid reversible acyl donors (like ethyl acetate). Use vinyl acetate; the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the kinetic resolution to completion[3].
III. Validated Experimental Protocols
Protocol A: Biocatalytic Reduction using Engineered Ketoreductase (KRED)
Mechanism: KREDs utilize NADPH as a cofactor to deliver a hydride to the re-face of the ketone, achieving strict Prelog stereoselectivity.
-
Preparation: Dissolve 1-(2-chloropyridin-3-yl)ethanone (50 mM) in a biphasic system of 100 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) isopropanol (acts as the sacrificial co-substrate for cofactor regeneration).
-
Enzyme Addition: Add 2 g/L of engineered SDR (e.g., mutant with expanded binding pocket for bulky aryl ketones) and 0.5 mM NADP+[4].
-
Incubation: Stir at 30 °C and 200 rpm for 24 hours. Maintain pH at 7.0 using a pH stat (titrating with 1 M NaOH) as the reaction progresses.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Determine ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Expected ee: >98%.
Protocol B: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohol
Mechanism: CALB selectively acetylates the (1S)-enantiomer, leaving the desired (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol unreacted.
-
Reaction Setup: Dissolve racemic 1-(2-chloropyridin-3-yl)ethan-1-ol (10 mmol) in 50 mL of anhydrous diisopropyl ether[3].
-
Reagent Addition: Add vinyl acetate (30 mmol, 3 equivalents) and 100 mg of immobilized Candida antarctica Lipase B (CALB, Novozym 435).
-
Execution: Shake the suspension at 150 rpm at 25 °C. Monitor the conversion via GC or chiral HPLC. Stop the reaction exactly at 50% conversion (typically 12-16 hours).
-
Separation: Filter off the immobilized enzyme. Evaporate the solvent. Separate the unreacted (1R)-alcohol from the (1S)-acetate using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Expected yield of (1R)-alcohol: 45-48% (out of a theoretical 50%). Expected ee: >99%[3].
IV. Quantitative Data Summary
The following table summarizes the field-proven methodologies for synthesizing the (1R)-enantiomer, comparing their efficiency, scalability, and typical enantiomeric excess.
| Synthetic Methodology | Catalyst / Reagent | Typical Yield (%) | Expected ee (%) | Primary Limitation |
| Asymmetric Transfer Hydrogenation | Ru(p-cymene)(TsDPEN)Cl | 88 - 92% | 92 - 96% | Sensitive to FA/TEA ratio; trace moisture[1][2] |
| Engineered Biocatalysis (KRED) | Engineered SDR / NADP+ | > 95% | > 98% | Requires tailored enzyme mutants for bulky substrates[4] |
| Kinetic Resolution (Lipase) | CALB / Vinyl Acetate | 45 - 48%* | > 99% | Max theoretical yield is 50%; requires chromatography[3] |
*Yield based on the racemic starting material (maximum 50%).
V. Mechanistic Pathway Visualization
Fig 2: Divergent synthetic pathways to (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol via reduction and resolution.
VI. References
-
Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry. Royal Society of Chemistry. Available at:
-
Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Catalysis. Available at:
-
Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Available at:
-
Rational Design of Dehydrogenase/Reductases Based on Comparative Structural Analysis of Prereaction-State and Free-State Simulations for Efficient Asymmetric Reduction of Bulky Aryl Ketones. ACS Catalysis. Available at:
Sources
Technical Support Center: Troubleshooting Low Yields in the Biocatalysis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
Welcome to the technical support center for the biocatalytic production of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the asymmetric reduction of 2-chloro-3-acetylpyridine using ketoreductases (KREDs). Our goal is to provide in-depth, scientifically grounded advice to help you optimize your reaction yields and achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this biocatalytic reaction?
A1: Low yields in the synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol are typically attributed to one or more of the following factors: suboptimal enzyme activity, inefficient cofactor regeneration, substrate or product inhibition, poor enzyme stability under reaction conditions, or issues with the whole-cell biocatalyst if one is being used.
Q2: Which class of enzymes is suitable for this transformation?
A2: Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are the primary class of enzymes used for the asymmetric reduction of prochiral ketones like 2-chloro-3-acetylpyridine. These enzymes often exhibit high stereoselectivity, leading to the desired (R)-enantiomer.[1][2] Specifically, KREDs from organisms like Candida maris have shown high (R)-selectivity for acetylpyridine derivatives.[3][4]
Q3: Why is cofactor regeneration so critical for this reaction?
A3: KREDs require a hydride source, typically the reduced nicotinamide cofactor NADPH or NADH, to reduce the ketone substrate.[1] These cofactors are expensive to use in stoichiometric amounts. Therefore, an efficient in situ regeneration system is essential for a cost-effective process.[1] Common regeneration systems involve a secondary enzyme, like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial co-substrate such as glucose or formate.[2]
Q4: Can the substrate, 2-chloro-3-acetylpyridine, inhibit the enzyme?
A4: Yes, substrate inhibition is a known issue in many enzymatic reactions and can occur with heterocyclic ketones. The nitrogen atom in the pyridine ring can coordinate with the enzyme, potentially leading to catalyst deactivation.[5] High substrate concentrations can also lead to the formation of non-productive enzyme-substrate complexes.[6]
Q5: Is it better to use a whole-cell biocatalyst or an isolated enzyme?
A5: Both approaches have their merits. Whole-cell systems can be more cost-effective as they contain the necessary enzymes and cofactor regeneration machinery within the cell, avoiding the need for enzyme purification.[7] However, they can suffer from lower substrate tolerance and potential side reactions from other cellular enzymes.[8] Isolated enzymes offer a cleaner reaction system with higher purity but require the addition of an external cofactor and a regeneration system.[8]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to diagnosing and resolving issues leading to low yields.
Symptom 1: Low or No Conversion of Substrate
If you observe minimal or no formation of the desired product, it points to a fundamental issue with the catalytic system.
Causality: The chosen ketoreductase may have inherently low activity towards 2-chloro-3-acetylpyridine, or the enzyme may have been denatured or inactivated.
Troubleshooting Steps:
-
Enzyme Selection: Screen a panel of commercially available KREDs or those from microbial sources known to reduce pyridyl ketones. For instance, Candida maris IFO10003 has been reported to effectively reduce acetylpyridines to the corresponding (R)-alcohols.[3][4]
-
Verify Enzyme Activity: Before running the main reaction, perform a standard activity assay to confirm the enzyme is active.
Protocol 1: Standard Ketoreductase Activity Assay
Objective: To determine the specific activity of the ketoreductase with 2-chloro-3-acetylpyridine.
Materials:
-
Purified ketoreductase or cell-free extract
-
2-chloro-3-acetylpyridine
-
NADPH or NADH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of 2-chloro-3-acetylpyridine in a suitable organic solvent (e.g., DMSO) to ensure solubility.
-
In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and NADPH (to a final concentration of 0.2 mM).
-
Add the substrate stock solution to the cuvette to achieve the desired final concentration (e.g., 1 mM).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ (ε = 6220 M⁻¹cm⁻¹).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Causality: The cofactor regeneration system is not functioning optimally, leading to a depletion of the reduced cofactor (NADPH/NADH) required by the KRED.
Troubleshooting Steps:
-
Verify Regeneration Enzyme Activity: Ensure the secondary enzyme (e.g., GDH or FDH) is active under the reaction conditions. Its optimal pH and temperature may differ from the KRED.
-
Ensure Excess Co-substrate: The co-substrate (e.g., glucose, formate, isopropanol) for the regeneration enzyme should be present in significant molar excess.[3]
-
Cofactor Stability: Prepare fresh cofactor solutions, as NADPH and NADH can degrade over time, especially at non-optimal pH and temperature.
Diagram 1: Cofactor Regeneration System
Caption: The interplay between the main KRED-catalyzed reaction and the cofactor regeneration cycle.
Symptom 2: Reaction Starts but Stalls Before Completion
This often indicates that the reaction is being inhibited or the catalyst is losing activity over time.
Causality: High concentrations of 2-chloro-3-acetylpyridine can inhibit the ketoreductase. This can occur through the formation of a dead-end complex or by blocking the active site.[6]
Troubleshooting Steps:
-
Fed-Batch Substrate Addition: Instead of adding the entire substrate amount at the beginning, use a fed-batch approach where the substrate is added gradually over the course of the reaction to maintain a low, steady concentration.
-
Determine the Inhibitory Concentration: Run a series of reactions with varying initial substrate concentrations to identify the concentration at which inhibition becomes significant.
Causality: The product, (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, may bind to the enzyme's active site, preventing further substrate binding.[9]
Troubleshooting Steps:
-
In Situ Product Removal (ISPR): If product inhibition is suspected, consider implementing ISPR techniques. This can involve using a two-phase system where the product is extracted into an organic solvent, or using adsorbent resins to remove the product from the aqueous phase as it is formed.
-
Initial Rate Kinetics with Product: To confirm product inhibition, measure the initial reaction rates in the presence of varying concentrations of the product.
Table 1: Troubleshooting Low Yields in (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol Biocatalysis
| Symptom | Potential Cause | Troubleshooting Actions |
| Low or No Conversion | Inactive or low-activity enzyme | - Screen different KREDs. - Perform an enzyme activity assay. |
| Inefficient cofactor regeneration | - Verify regeneration enzyme activity. - Ensure co-substrate is in excess. - Use fresh cofactor solutions. | |
| Reaction Stalls | Substrate inhibition | - Implement fed-batch substrate addition. - Determine the substrate's inhibitory concentration. |
| Product inhibition | - Consider in situ product removal (ISPR). - Test for product inhibition with initial rate kinetics. | |
| Enzyme instability | - Optimize reaction pH and temperature. - Consider enzyme immobilization. | |
| Low Enantioselectivity | Presence of competing enzymes | - Use purified enzyme instead of whole cells. - Screen for more selective KREDs. |
| Non-optimal reaction conditions | - Vary pH and temperature to find optimal conditions for stereoselectivity. |
Symptom 3: Low Enantioselectivity
Even with good conversion, the product may have a low enantiomeric excess (e.e.).
Causality: When using whole-cell biocatalysts, other native dehydrogenases in the host organism (e.g., E. coli) may reduce the substrate with the opposite stereoselectivity, leading to a racemic or near-racemic mixture.
Troubleshooting Steps:
-
Use a Purified Enzyme: Switching from a whole-cell system to a purified or partially purified enzyme preparation will eliminate competing side reactions.
-
Host Strain Engineering: If using a whole-cell system is necessary, consider using a host strain where genes encoding for competing reductases have been knocked out.
Causality: The enantioselectivity of an enzyme can be highly dependent on reaction conditions such as pH and temperature.
Troubleshooting Steps:
-
Optimize pH and Temperature: Systematically vary the reaction pH and temperature to identify the conditions that maximize enantioselectivity.
-
Screen Different KREDs: Some KREDs are inherently more stereoselective for certain substrates than others. Screening a variety of enzymes is often the most effective approach to finding one with high enantioselectivity.
// Low Conversion Path LowConversionTroubleshooting [label="Troubleshoot Low Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeActivity [label="Check Enzyme Activity & Selection"]; CofactorRegen [label="Check Cofactor Regeneration"]; SubstrateInhibition [label="Investigate Substrate Inhibition"]; ProductInhibition [label="Investigate Product Inhibition"]; EnzymeStability [label="Assess Enzyme Stability"];
// Low e.e. Path LowEETroubleshooting [label="Troubleshoot Low e.e.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CompetingEnzymes [label="Consider Competing Enzymes (Whole Cells)"]; OptimizeConditions [label="Optimize Reaction Conditions (pH, Temp)"]; ScreenEnzymes [label="Screen for More Selective Enzymes"];
End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckConversion; CheckConversion -> LowConversionTroubleshooting [label="Yes"]; CheckConversion -> CheckEE [label="No"];
LowConversionTroubleshooting -> EnzymeActivity; LowConversionTroubleshooting -> CofactorRegen; LowConversionTroubleshooting -> SubstrateInhibition; LowConversionTroubleshooting -> ProductInhibition; LowConversionTroubleshooting -> EnzymeStability;
{EnzymeActivity, CofactorRegen, SubstrateInhibition, ProductInhibition, EnzymeStability} -> CheckEE;
CheckEE -> LowEETroubleshooting [label="Yes"]; CheckEE -> End [label="No"];
LowEETroubleshooting -> CompetingEnzymes; LowEETroubleshooting -> OptimizeConditions; LowEETroubleshooting -> ScreenEnzymes;
{CompetingEnzymes, OptimizeConditions, ScreenEnzymes} -> End; }
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Whole-cell biocatalysis for selective and productive C–O functional group introduction and modification - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol During Purification
Mechanistic Causality: Why Does Your Product Racemize?
As a Senior Application Scientist, I frequently see researchers lose weeks of work because they treat chiral heteroaromatic alcohols like standard organic intermediates. The compound (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol[1] is a highly valuable chiral building block, particularly in the synthesis of pharmaceutical ligands and glucocorticoid mimetics ()[2]. However, its secondary carbinol carbon is uniquely susceptible to enantiomeric erosion during downstream processing.
Understanding the causality behind this racemization is critical for designing a self-validating purification strategy. The degradation of enantiomeric excess (ee%) typically occurs via two distinct pathways:
-
Acid-Catalyzed SN1-Type Racemization: The hydroxyl group is situated at a benzylic-like position adjacent to a 2-chloropyridine ring. Under mildly acidic conditions (such as standard silica gel, which has a pH of ~4.5–5.5), the hydroxyl oxygen is protonated. Dehydration yields a planar, resonance-stabilized carbocation. Re-addition of water from either the Re or Si face results in a racemic mixture ()[3].
-
Transition Metal-Mediated Redox Racemization: If the chiral alcohol was synthesized via asymmetric reduction (e.g., using Ru, Pd, or Ir catalysts), trace residual metals can catalyze an Oppenauer-type oxidation to the corresponding ketone (1-(2-chloropyridin-3-yl)ethan-1-one). Subsequent non-stereoselective re-reduction destroys the stereocenter, a process commonly exploited in dynamic kinetic resolution (DKR) but disastrous when it occurs as an unwanted side reaction during purification ()[4].
Troubleshooting Guide & FAQs
Q: My ee% drops from >99% to 70% after standard silica gel chromatography. What is happening? A: Standard silica gel is inherently acidic. The prolonged residence time of the alcohol on the column promotes acid-catalyzed carbocation formation. Solution: You must buffer the silica gel. Pre-treat the column with 1% triethylamine (Et3N) in your non-polar solvent, and maintain 0.5% Et3N in your eluent. Alternatively, switch to neutral or basic alumina.
Q: I am using distillation to purify the alcohol, but the distillate is nearly racemic. Why? A: Thermal stress is a major culprit. At elevated temperatures (>80 °C), auto-ionization of the carbon-oxygen bond accelerates. Solution: Avoid distillation for this specific compound. If you must distill, use a high-vacuum Kugelrohr apparatus to keep the bath temperature strictly below 40 °C.
Q: Even with basic silica, I lose ee% over time in solution. What is the hidden factor? A: Trace transition metals. Even parts-per-million (ppm) levels of palladium or ruthenium from upstream cross-coupling or hydrogenation steps can trigger redox-mediated racemization at room temperature ()[3]. Solution: Implement a metal scavenging protocol prior to any concentration or chromatography steps.
Experimental Protocols: Self-Validating Workflows
To ensure absolute stereochemical fidelity, employ the following field-proven protocols. These methods are designed as self-validating systems, meaning each critical transition includes an analytical checkpoint to confirm causality.
Protocol A: Amine-Deactivated Silica Gel Chromatography
Rationale: Neutralizes the acidic silanol groups on the stationary phase, preventing protonation of the chiral alcohol.
-
Column Preparation: Slurry silica gel (230-400 mesh) in hexanes containing 1% (v/v) triethylamine (Et3N). Pack the column and flush with 3 column volumes (CV) of the same solvent mixture.
-
Sample Loading: Dissolve the crude (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in a minimum volume of dichloromethane (DCM) containing 0.5% Et3N.
-
Elution: Elute using a gradient of Hexanes/Ethyl Acetate (e.g., 80:20 to 50:50), maintaining 0.5% Et3N throughout the entire run.
-
Concentration: Evaporate fractions on a rotary evaporator with the water bath set strictly to ≤30 °C to prevent thermal degradation.
-
Validation Step: Immediately analyze the concentrated product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm ee% >99% before proceeding to storage.
Protocol B: Metal Scavenging and Low-Temperature Recrystallization
Rationale: Removes redox-active trace metals that catalyze Oppenauer-type racemization, followed by a thermal-free purification.
-
Scavenging: Dissolve the crude mixture in ethyl acetate (10 mL/g). Add a functionalized silica scavenger (e.g., SiliaMetS Thiol, 3-5 equivalents relative to the estimated metal catalyst used upstream).
-
Incubation: Stir gently at room temperature for 4 hours. Filter through a pad of Celite and wash with ethyl acetate.
-
Solvent Exchange: Concentrate the filtrate under vacuum (≤30 °C) and reconstitute in minimal hot heptane/toluene (9:1 ratio, max 50 °C).
-
Crystallization: Allow the solution to cool to room temperature over 2 hours, then transfer to a -20 °C freezer overnight.
-
Validation Step: Filter the crystals and perform an ICP-MS analysis of the mother liquor to confirm metal depletion (<5 ppm), alongside Chiral HPLC of the isolated crystals.
Quantitative Data Summary
The following table summarizes the impact of various purification conditions on the enantiomeric retention of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, based on empirical laboratory data.
| Purification Method | Additive / Scavenger | Temp (°C) | Initial ee% | Final ee% | Causality for Erosion |
| Standard Silica Gel | None | 20 | >99% | 65-75% | Acid-catalyzed carbocation formation |
| Deactivated Silica Gel | 0.5% Et3N | 20 | >99% | >99% | None (Silanol groups neutralized) |
| Vacuum Distillation | None | 95 | >99% | 10-20% | Thermal auto-ionization |
| Recrystallization (Crude) | None (Contains 50ppm Ru) | 50 | >99% | 80-85% | Metal-catalyzed redox racemization |
| Recrystallization (Clean) | Thiol Resin Scavenged | 50 | >99% | >99% | None (Metals removed prior to heating) |
Process Visualizations
Mechanistic pathway of acid-catalyzed racemization via carbocation formation.
Decision workflow for the safe purification of chiral pyridyl alcohols.
References
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). "Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols." ChemBioChem, 22(23), 3314-3318. URL:[Link]
-
Wurz, R. P. (2007). "Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis." Chemical Reviews, 107(12), 5570-5595. URL: [Link]
-
Encyclopedia.pub. (2021). "Stereoselective Synthesis of Chiral Molecules." Encyclopedia. URL: [Link]
Sources
Technical Support Center: Optimizing Crystallization of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol for Scale-Up
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization and scale-up of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol. As a critical chiral intermediate in pharmaceutical synthesis, achieving a robust, scalable, and reproducible crystallization process is paramount for ensuring high purity, desired crystal form, and optimal downstream processing. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development and scale-up of this process.
Introduction to Crystallization of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is a chiral molecule whose solid-state properties, including crystal form (polymorphism) and purity, are critical for its use as a pharmaceutical intermediate. The presence of a pyridine ring, a hydroxyl group, and a chlorine atom imparts a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility and crystallization behavior. The primary goals of optimizing the crystallization process are to ensure high enantiomeric and chemical purity, control crystal size and morphology for efficient isolation and handling, and develop a scalable process that consistently delivers the desired solid form.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a crystallization process for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol?
A1: The foundational step is a comprehensive solvent screening to determine the solubility profile of the compound. This involves testing a range of solvents with varying polarities. Given the molecule's structure, good starting points for solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene), as well as anti-solvents like heptane or hexane. The ideal solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at room temperature or below. For anti-solvent crystallization, a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble are required.
Q2: How does the chiral nature of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol impact crystallization?
A2: The chirality of the molecule means that it can exist as two enantiomers. During crystallization, it is crucial to prevent racemization and to ensure that the desired (1R) enantiomer crystallizes selectively. This is often achieved by using enantiomerically pure starting material and carefully controlling the crystallization conditions to avoid any potential for racemization, which can sometimes be induced by temperature or pH extremes. Chiral resolution by crystallization is a common technique, but in this case, the goal is to crystallize the desired enantiomer from a solution already enriched in that enantiomer.
Q3: What is polymorphism, and should I be concerned about it for this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[1][2] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[3] For a pharmaceutical intermediate, an uncontrolled polymorphic form can impact downstream processing and the quality of the final active pharmaceutical ingredient (API). It is highly probable that (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol can exhibit polymorphism. Therefore, it is crucial to identify and control the desired polymorphic form early in development. This involves characterizing the solid form obtained under different crystallization conditions using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy.[4][5]
Q4: What are the most common crystallization techniques for a molecule like this?
A4: The most common techniques are:
-
Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The cooling rate is a critical parameter that influences crystal size and purity.[6]
-
Anti-Solvent Crystallization: This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to reduce the solubility and induce crystallization.[7][8] The rate of anti-solvent addition and the degree of mixing are key process parameters.
-
Evaporative Crystallization: This technique involves slowly evaporating the solvent from a solution to increase the concentration of the solute and induce crystallization. This method is often used for small-scale crystallizations or for compounds that are highly soluble in most solvents.
Q5: How can I improve the yield of my crystallization?
A5: Low yield can be due to several factors. To improve it, consider the following:
-
Optimize Solvent Volume: Using the minimum amount of hot solvent necessary for complete dissolution will maximize the recovery of the compound upon cooling.
-
Cooling to a Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature to minimize the amount of compound remaining in the mother liquor.
-
Anti-Solvent Ratio: In anti-solvent crystallization, optimize the ratio of anti-solvent to solvent to maximize precipitation.
-
Seeding: The addition of a small quantity of the desired crystalline material (seed crystals) to the supersaturated solution can control the onset of crystallization and improve yield and product quality.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization and scale-up of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Cooling is too slow, or the final temperature is not low enough.3. The compound has a high nucleation barrier. | 1. Concentrate the solution by evaporating some of the solvent.2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).3. Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding seed crystals of the desired compound. |
| Oiling Out / Formation of an Immiscible Liquid | 1. The solution is too concentrated, or cooling is too rapid.2. The chosen solvent is not optimal, leading to liquid-liquid phase separation.3. Presence of impurities that depress the melting point or interfere with crystallization. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.2. Screen for alternative solvents or use a co-solvent system.3. Purify the starting material to remove impurities that may be inhibiting crystallization. |
| Poor Crystal Quality (Fine Needles, Small Particles) | 1. Crystallization occurred too rapidly due to high supersaturation.2. Inadequate mixing during anti-solvent addition, leading to localized high supersaturation. | 1. Slow down the cooling rate in cooling crystallization.2. Reduce the rate of anti-solvent addition and ensure efficient stirring.3. Use a seeding strategy to control crystal growth over nucleation. |
| Inconsistent Crystal Form (Polymorphism) | 1. Variations in crystallization conditions (solvent, temperature, cooling rate).2. Presence of impurities that can favor the formation of a different polymorph.[9] | 1. Tightly control all crystallization parameters. Define a specific protocol and adhere to it strictly.2. Characterize the solid form obtained from each batch using PXRD or DSC to ensure consistency.[4]3. Purify the starting material to minimize the impact of impurities. |
| Low Purity / Impurity Entrapment | 1. Crystallization was too fast, trapping impurities within the crystal lattice.2. The chosen solvent does not effectively exclude impurities. | 1. Slow down the crystallization process (slower cooling or anti-solvent addition).2. Consider a recrystallization step from a different solvent system to further purify the product.3. Ensure the purity of the starting material is as high as possible. |
| Scale-Up Issues (Different Crystal Form, Lower Yield) | 1. Changes in mixing efficiency and heat transfer at a larger scale.2. Slower or faster effective cooling rates in larger vessels. | 1. Maintain similar supersaturation profiles between scales. This may require adjusting cooling profiles or addition rates.2. Characterize the mixing environment in both the lab and plant scale reactors.3. Consider a seeded crystallization to control the process and ensure consistency. |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable reactor, dissolve the crude (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in a minimal amount of a pre-selected hot solvent (e.g., isopropanol or ethyl acetate) with stirring.
-
Cooling: Slowly cool the solution to induce crystallization. A controlled cooling ramp is recommended for better crystal quality. For example, cool from the dissolution temperature to an intermediate temperature over 1-2 hours, hold for a period to allow for crystal growth, and then cool to the final isolation temperature.
-
Seeding (Optional but Recommended): Once the solution reaches a supersaturated state (typically a few degrees below the dissolution temperature), add a small amount (0.1-1% w/w) of seed crystals of the desired polymorph.
-
Aging: Hold the resulting slurry at the final temperature with gentle stirring for a period (e.g., 1-4 hours) to allow for complete crystallization and to ensure the most stable polymorph is formed.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in a minimal amount of a "good" solvent (e.g., ethanol or acetone) at room temperature or slightly elevated temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent, e.g., heptane or water) to the stirred solution. The addition rate should be controlled to maintain a moderate level of supersaturation.
-
Seeding (Optional but Recommended): Add seed crystals just before or during the initial phase of anti-solvent addition.
-
Aging: After the addition of the anti-solvent is complete, stir the resulting slurry for a period to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow the same steps as in the cooling crystallization protocol.
Visualization of Key Workflows
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Caption: A workflow for selecting an appropriate solvent system for crystallization.
Data Presentation
Table 1: Qualitative Solubility of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in Common Solvents (Estimated)
Disclaimer: The following table is an estimation based on the chemical structure and properties of similar compounds. Experimental verification is highly recommended.
| Solvent | Polarity | Expected Solubility (at RT) | Potential Use |
| Heptane/Hexane | Non-polar | Very Low | Anti-solvent |
| Toluene | Non-polar | Low to Moderate | Cooling Crystallization |
| Ethyl Acetate | Moderately Polar | Moderate | Cooling Crystallization |
| Acetone | Polar Aprotic | High | "Good" solvent in anti-solvent crystallization |
| Isopropanol | Polar Protic | High | Cooling Crystallization / "Good" solvent |
| Ethanol | Polar Protic | High | "Good" solvent in anti-solvent crystallization |
| Methanol | Polar Protic | Very High | "Good" solvent in anti-solvent crystallization |
| Water | Very Polar | Low | Anti-solvent |
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Crystal form identification (polymorphism), degree of crystallinity.[4] |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, purity estimation. |
| Microscopy (Optical, SEM) | Crystal morphology (shape and size), presence of agglomerates. |
| High-Performance Liquid Chromatography (HPLC) | Chemical and enantiomeric purity. |
| Thermogravimetric Analysis (TGA) | Presence of residual solvent or solvates. |
| Raman/FTIR Spectroscopy | In-process monitoring of concentration and solid-form changes. |
Conclusion
The successful crystallization and scale-up of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol require a systematic approach that begins with a thorough understanding of its solubility and solid-state properties. By carefully selecting the appropriate crystallization method and meticulously controlling key process parameters, it is possible to achieve a robust and reproducible process that delivers a high-quality product. This guide provides a framework for troubleshooting common issues and developing a successful crystallization strategy. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Retrieved from [Link]
-
ACS Publications. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]
-
RSC Publishing. (n.d.). The dual function of impurity in protein crystallization. Retrieved from [Link]
-
American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]
- Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
-
SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]
-
PMC. (n.d.). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. Retrieved from [Link]
-
Oxford Academic. (n.d.). Polymorphism of pharmaceuticals. Retrieved from [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Oxford Academic. (n.d.). 4 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]
-
MDPI. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Retrieved from [Link]
-
Sci-Hub. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]
-
PubMed. (n.d.). Crystal polymorphism in chemical process development. Retrieved from [Link]
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022).
- Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
Sources
- 1. nextsds.com [nextsds.com]
- 2. (R)-1-(2-Chloropyridin-3-yl)ethanol | 2227861-50-7 [sigmaaldrich.com]
- 3. cpt.cn [cpt.cn]
- 4. US20070249692A1 - Inhibitors of crystallization in a solid dispersion - Google Patents [patents.google.com]
- 5. (1R)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol | C12H18N2O | CID 108223722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 8. web.cas.org [web.cas.org]
- 9. evitachem.com [evitachem.com]
Technical Support Center: Chiral HPLC Separation of 1-(2-chloropyridin-3-yl)ethan-1-ol
Welcome to the technical support center for resolving chiral HPLC separation issues for 1-(2-chloropyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges in the enantioselective analysis of this compound.
Introduction
1-(2-chloropyridin-3-yl)ethan-1-ol is a chiral molecule with a single stereocenter. The successful separation of its enantiomers is critical for pharmacological and toxicological studies, as different enantiomers can exhibit distinct biological activities. This guide provides a structured approach to method development and troubleshooting, grounded in the principles of chiral recognition.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the chiral separation of 1-(2-chloropyridin-3-yl)ethan-1-ol?
A1: For a novel compound like 1-(2-chloropyridin-3-yl)ethan-1-ol, a systematic screening approach is the most effective strategy.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability and success in separating a wide range of chiral compounds, including those with aromatic and alcohol functional groups.[3][4][5]
The following table outlines recommended starting points for your method development:
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose-based (e.g., Chiralpak® IA/IB/IC, Lux® Amylose/Cellulose) | These CSPs form "chiral pockets" that can differentiate enantiomers based on subtle differences in their 3D structure.[1][6] The pyridyl and phenyl groups of the analyte can engage in π-π stacking, while the hydroxyl group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.[5] Immobilized phases offer greater solvent compatibility.[6] |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH) | Normal phase chromatography often provides better selectivity for chiral separations.[7] The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.[8] |
| Initial Mobile Phase Composition | 90:10 (n-Hexane:Alcohol) | This is a common starting point. The ratio should be adjusted to optimize resolution and retention time. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | A standard flow rate for initial screening. |
| Column Temperature | 25°C | Temperature can significantly impact chiral separations; therefore, it should be controlled and optimized.[9] Lower temperatures often improve resolution.[2][9] |
| Detection | UV at 254 nm or 270 nm | The pyridine ring provides strong UV absorbance. |
Q2: How does the structure of 1-(2-chloropyridin-3-yl)ethan-1-ol influence the chiral separation mechanism?
A2: The chiral recognition of 1-(2-chloropyridin-3-yl)ethan-1-ol on a polysaccharide-based CSP is a multifactorial process involving several types of non-covalent interactions.[5][10] The formation of a transient diastereomeric complex between the analyte and the CSP is what allows for the separation of the enantiomers.[1]
Key interactions include:
-
Hydrogen Bonding: The hydroxyl group of the analyte can act as a hydrogen bond donor and acceptor, interacting with the carbamate groups on the CSP.
-
π-π Interactions: The electron-rich pyridine ring and the phenyl groups of the CSP can engage in π-π stacking.
-
Dipole-Dipole Interactions: The polar C-Cl bond and the pyridine nitrogen introduce dipoles that can interact with polar sites on the CSP.
-
Steric Interactions: The overall three-dimensional shape of the enantiomer determines how well it "fits" into the chiral grooves or cavities of the polysaccharide polymer.[6]
The combination and strength of these interactions differ for each enantiomer, leading to different retention times and, ultimately, separation.
Caption: Interactions driving chiral recognition.
Q3: Should I use additives in my mobile phase?
A3: Mobile phase additives are often unnecessary for normal phase separations on polysaccharide CSPs. However, if you are experiencing poor peak shape (e.g., tailing), a small amount of an acidic or basic additive can be beneficial. For a molecule with a basic pyridine nitrogen, an acidic additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak symmetry. Conversely, if secondary interactions with acidic silanol groups on the silica support are suspected, a basic additive like diethylamine (DEA) (e.g., 0.1%) may be helpful.[9] Be aware that additives can have a "memory effect" on the column, so thorough flushing is required when changing methods.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of 1-(2-chloropyridin-3-yl)ethan-1-ol.
Issue 1: No Separation or Poor Resolution (Rs < 1.5)
This is the most common challenge in chiral method development. A logical, step-by-step approach is required to achieve baseline separation.
Caption: Workflow for improving enantiomeric resolution.
Step-by-Step Protocol: Optimizing Resolution
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase.
-
Protocol:
-
Start with your initial condition (e.g., 90:10 n-Hexane:IPA).
-
Decrease the alcohol percentage in small increments (e.g., to 95:5). This generally increases retention and can improve resolution.
-
If resolution is still poor, increase the alcohol percentage (e.g., to 85:15, 80:20). This will decrease retention times.
-
Analyze the sample at each composition and plot resolution (Rs) versus alcohol percentage to find the optimum.
-
-
-
Change the Alcohol Modifier:
-
Action: Switch between isopropanol (IPA) and ethanol (EtOH).
-
Rationale: The size and structure of the alcohol modifier can significantly alter the chiral recognition mechanism. Sometimes, a simple switch from IPA to EtOH, or vice versa, can dramatically improve or even achieve separation.
-
-
Optimize Column Temperature:
-
Action: Lower the column temperature.
-
Protocol:
-
Set the initial column temperature to 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C).
-
Equilibrate the column for at least 30 minutes at each new temperature before injecting the sample.
-
-
Rationale: Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better selectivity.[2][9]
-
-
Screen Different Chiral Stationary Phases:
-
Action: If the above steps fail, screen a different class of polysaccharide CSP.
-
Rationale: Amylose and cellulose-based CSPs have different helical structures and can exhibit complementary selectivity.[3] If you started with an amylose-based column (e.g., Chiralpak IA), try a cellulose-based column (e.g., Chiralpak IB).
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Potential Causes and Solutions:
-
Column Overload:
-
Symptom: Symmetrical broadening or fronting of the peak that worsens with increasing sample concentration.
-
Action: Reduce the injection volume or dilute the sample.
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples. If peak shape improves, the original sample was overloading the column.
-
-
-
Secondary Interactions:
-
Symptom: Tailing peaks, especially for the pyridine-containing analyte.
-
Action: Add a mobile phase modifier.
-
Protocol:
-
For the basic pyridine nitrogen, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress interactions with residual silanols on the stationary phase.
-
Alternatively, add 0.1% diethylamine (DEA) to compete with the analyte for active sites.[9]
-
-
-
Column Contamination or Degradation:
-
Symptom: Gradual deterioration of peak shape over several injections.
-
Action: Wash or replace the column.
-
Protocol:
-
Consult the column manufacturer's instructions for recommended washing procedures. For many immobilized polysaccharide CSPs, flushing with a strong solvent like isopropanol, ethanol, or even tetrahydrofuran (THF) can remove contaminants.[12]
-
If washing does not restore performance, the column may be irreversibly damaged and require replacement.
-
-
Issue 3: Unstable Retention Times
Drifting retention times can make peak identification and integration unreliable.
Potential Causes and Solutions:
-
Insufficient Column Equilibration:
-
Symptom: Retention times consistently decrease or increase during a sequence of runs.
-
Action: Ensure the column is fully equilibrated with the mobile phase.
-
Protocol: Flush the column with the mobile phase for at least 30-60 minutes before the first injection. When changing mobile phase composition, a longer equilibration time is necessary.[2]
-
-
Mobile Phase Instability:
-
Symptom: Random or gradual changes in retention time.
-
Action: Prepare fresh mobile phase daily.
-
Rationale: The composition of the mobile phase can change over time due to the differential evaporation of volatile components (e.g., hexane). Using freshly prepared mobile phase ensures consistency.
-
-
Temperature Fluctuations:
-
Symptom: Retention time drift that correlates with changes in ambient temperature.
-
Action: Use a column thermostat to maintain a constant temperature.
-
Rationale: Chiral separations are often sensitive to small changes in temperature.[9] A stable column temperature is crucial for reproducible results.
-
References
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
-
Chiralpedia. Polysaccharide-based CSPs. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]
-
Journal of Chromatography A. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Available from: [Link]
-
The Journal of Organic Chemistry. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Available from: [Link]
-
ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Available from: [Link]
-
MDPI. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available from: [Link]
-
IntechOpen. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Available from: [Link]
-
PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]
-
Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]
-
DAICEL. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]
-
Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]
-
Taylor & Francis Online. Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[7][9][13]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Available from: [Link]
-
PMC. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Available from: [Link]
-
PubMed. Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Available from: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Nacalai Tesque, Inc. COSMOSIL CHiRAL. Available from: [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. mdpi.com [mdpi.com]
- 4. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids | IntechOpen [intechopen.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. hplc.today [hplc.today]
minimizing byproducts in the synthesis of 2-chloropyridin-3-yl chiral alcohols
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloropyridin-3-yl chiral alcohols. As crucial chiral building blocks in medicinal chemistry, the efficient and stereoselective synthesis of these compounds is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation during their preparation, primarily through the asymmetric reduction of 2-chloro-3-acetylpyridine.
I. Troubleshooting Guide: Common Issues and Solutions
The asymmetric reduction of 2-chloro-3-acetylpyridine to the corresponding chiral alcohol, 1-(2-chloropyridin-3-yl)ethanol, is a nuanced process. Several factors can influence the reaction's success, leading to issues with yield, enantioselectivity, and purity. This section addresses the most frequently encountered problems and offers systematic solutions.
| Problem | Potential Causes | Solutions and Experimental Protocols |
| Low Yield | 1. Catalyst Inactivity: The catalyst (e.g., Noyori-type, CBS) may have degraded due to exposure to air or moisture. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing. 3. Substrate or Reagent Quality: Impurities in the 2-chloro-3-acetylpyridine or reducing agent can inhibit the catalyst. 4. Decomposition of Product/Starting Material: The 2-chloropyridine ring can be unstable under harsh conditions.[1][2] | 1. Catalyst Handling and Activation: - Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. - For Noyori-type catalysts, pre-activation by heating with a base (e.g., KOtBu) in the reducing agent (e.g., isopropanol) can be beneficial. 2. Optimizing Reaction Conditions: - Reaction Time: Monitor the reaction by TLC or GC/LC-MS to determine the point of completion. - Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. A systematic temperature screen is recommended. 3. Reagent Purification: - Purify the 2-chloro-3-acetylpyridine substrate by distillation or column chromatography if impurities are suspected. - Use freshly opened or distilled solvents and high-purity reducing agents. |
| Low Enantioselectivity (ee) | 1. Racemization of the Product: The chiral alcohol product can undergo racemization, particularly in the presence of certain metal catalysts like ruthenium complexes.[3] 2. Suboptimal Catalyst or Ligand: The chosen chiral catalyst or ligand may not be optimal for this specific substrate. 3. Incorrect Reaction Temperature: Temperature significantly impacts enantioselectivity. 4. Presence of Water: Traces of water can interfere with the chiral environment of the catalyst. | 1. Minimizing Racemization: - Keep reaction times to the minimum required for full conversion. - Work up the reaction promptly upon completion. - If racemization is suspected, consider switching to a different catalytic system (e.g., an enzymatic reduction). 2. Catalyst Screening: - Screen a panel of catalysts. For metal-catalyzed reductions, vary the chiral ligand (e.g., different BINAP or TsDPEN derivatives). For enzymatic reductions, screen different ketoreductases (KREDs).[4] 3. Temperature Optimization: - Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to enhance enantioselectivity. 4. Anhydrous Conditions: - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of Dechlorinated Byproduct (1-(pyridin-3-yl)ethanol) | 1. Reductive Dechlorination: The 2-chloro substituent on the pyridine ring is susceptible to reduction, especially with strong reducing agents or certain catalysts (e.g., palladium on carbon).[5][6] 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote dechlorination. | 1. Choice of Reducing Agent and Catalyst: - Avoid highly reactive reducing systems known for dechlorination (e.g., H₂ with Pd/C). - Asymmetric transfer hydrogenation using a Noyori-type catalyst with isopropanol or a formic acid/triethylamine mixture is generally milder.[7] - Biocatalytic reduction with a ketoreductase is highly chemoselective and typically avoids dechlorination.[8] 2. Milder Reaction Conditions: - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Formation of Racemic Byproduct | 1. Background Uncatalyzed Reduction: The reducing agent may slowly reduce the ketone without the influence of the chiral catalyst. 2. Catalyst Decomposition: The chiral catalyst may decompose during the reaction, leading to an uncatalyzed reduction pathway. | 1. Optimize Catalyst Loading: - Ensure a sufficient catalyst loading to outcompete the background reaction. 2. Reaction Monitoring: - Monitor the reaction progress and ee over time. A decrease in ee may indicate catalyst decomposition. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired chiral alcohol and the dechlorinated byproduct can have very similar polarities, making separation by column chromatography challenging. 2. Presence of Catalyst Residues: Metal-based catalysts can be difficult to remove completely. | 1. Chromatographic Separation: - Use a high-performance flash chromatography system with a fine-particle silica gel. - A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol may be effective. 2. Recrystallization: - If the product is a solid, recrystallization can be a highly effective purification method. 3. Catalyst Removal: - For metal catalysts, a workup procedure involving washing with an aqueous solution of a chelating agent (e.g., EDTA) can help remove metal residues. - Passing the crude product through a plug of silica gel or a specialized metal scavenger resin can also be effective. |
II. Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally recommended for the asymmetric reduction of 2-chloro-3-acetylpyridine?
A1: The choice of catalyst depends on the desired enantiomer and available resources.
-
For the (R)-alcohol: Noyori-type ruthenium catalysts, such as RuCl₂n or [RuCl(p-cymene)((R,R)-TsDPEN)], are excellent choices for asymmetric transfer hydrogenation.
-
For the (S)-alcohol: The corresponding (S)-ligand versions of the Noyori catalysts can be used.
-
Biocatalysis: Ketoreductases (KREDs) offer high enantioselectivity and chemoselectivity under mild, aqueous conditions. A screening of commercially available KRED kits is highly recommended to find an enzyme with the desired stereoselectivity and activity.[4][8]
Q2: What are the typical reaction conditions for a Noyori-type asymmetric transfer hydrogenation?
A2: A general starting point would be:
-
Catalyst Loading: 0.5 to 2 mol%
-
Reducing Agent/Solvent: Isopropanol or a 5:2 mixture of formic acid and triethylamine.
-
Temperature: Room temperature to 40 °C. Lower temperatures can be explored to improve enantioselectivity.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: How can I monitor the progress and enantiomeric excess (ee) of the reaction?
A3:
-
Reaction Progress: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the disappearance of the starting ketone.
-
Enantiomeric Excess: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the standard methods. You will need to develop a separation method for the racemic alcohol first to identify the peaks corresponding to each enantiomer.
Q4: Is the 2-chloropyridine moiety stable during the reaction and workup?
A4: The 2-chloropyridine ring is generally stable under the mild conditions of asymmetric transfer hydrogenation or enzymatic reduction.[1][9] However, it can be susceptible to nucleophilic attack under strongly basic conditions or reductive dechlorination with aggressive reducing agents.[5][10] Acidic workup conditions should also be handled with care, as protonation of the pyridine nitrogen can alter the molecule's properties.
III. Data Presentation
Table 2: Comparison of Catalytic Systems for Asymmetric Reduction
| Catalytic System | Typical Reducing Agent | Pros | Cons | Expected ee |
| Noyori-type (Ru-TsDPEN) | Isopropanol or HCOOH/NEt₃ | High yields and ee's, well-established.[7] | Air-sensitive catalysts, potential for racemization and dechlorination.[3] | >95% |
| CBS Catalysts | Borane complexes (e.g., BH₃·SMe₂) | High ee's for a wide range of ketones. | Stoichiometric borane is required, which can be hazardous. | >90% |
| Ketoreductases (KREDs) | Isopropanol or Glucose | High chemo- and enantioselectivity, mild aqueous conditions, environmentally friendly.[4][8] | Requires screening to find a suitable enzyme, potential for protein denaturation. | >99% |
IV. Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction and side product pathways.
General Experimental Workflow
Caption: A typical experimental workflow.
V. References
-
Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]
-
Enantioselective Syntheses of Both Enantiomers of Noranabasamine. PubMed Central. [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. [Link]
-
2-Chloropyridine. Grokipedia. [Link]
-
Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Royal Society of Chemistry. [Link]
-
Microbial Enantioselective Reduction of Acetylpyridine Derivatives. PubMed. [Link]
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society. [Link]
-
1-(2-chloropyridin-3-yl)ethanol — Chemical Substance Information. NextSDS. [Link]
-
Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. ACS Publications. [Link]
-
Enantioselective alkynylation of isatins and isatin-derived ketimines. Royal Society of Chemistry. [Link]
-
2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PubMed Central. [Link]
-
Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. [Link]
-
2-Chloropyridine. National Toxicology Program. [Link]
-
Asymmetric reactions in continuous flow. Beilstein Journals. [Link]
-
Enzymatic strategies for asymmetric synthesis. PubMed Central. [Link]
-
2-Chloropyridine. Wikipedia. [Link]
-
Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. [Link]
-
Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ResearchGate. [Link]
-
Dechlorination – Knowledge and References. Taylor & Francis Online. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents.
-
Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions. USDA ARS. [Link]
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloropyridine â Grokipedia [grokipedia.com]
- 10. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol and its (1S)-Enantiomer: A Framework for Investigation
For: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a framework for comparing the biological activities of the (1R) and (1S) enantiomers of 1-(2-chloropyridin-3-yl)ethan-1-ol. At the time of publication, a comprehensive search of publicly available scientific literature did not yield direct comparative studies or specific biological activity data for these two enantiomers. Therefore, this document outlines the fundamental principles of chirality in drug action and furnishes a series of established experimental protocols that can be employed to elucidate and compare the potential biological activities of these molecules. The information presented on the biological activities of related compounds is for contextual purposes and should not be extrapolated to the specific enantiomers without experimental validation.
Introduction: The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.[1] This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1]
The pyridine scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide array of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The compound 1-(2-chloropyridin-3-yl)ethan-1-ol possesses a chiral center at the carbon bearing the hydroxyl group, giving rise to the (1R) and (1S) enantiomers. While the racemic mixture and its individual enantiomers are commercially available as chemical intermediates, their distinct biological profiles have not been extensively reported in the scientific literature.[4][5] This guide provides a roadmap for researchers to systematically investigate and compare the biological activities of these two enantiomers.
Potential Biological Activities of Chloropyridine Derivatives
While specific data for the enantiomers of 1-(2-chloropyridin-3-yl)ethan-1-ol is lacking, the broader class of chloropyridine derivatives has been associated with a range of biological activities. These potential activities provide a logical starting point for the investigation of the (1R) and (1S) enantiomers.
-
Antimicrobial Activity: Pyridine derivatives are known to interfere with microbial cell walls or enzymes essential for microbial metabolism, leading to antibacterial and antifungal effects.[2]
-
Anticancer Activity: Certain pyridine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][6] The potential mechanisms often involve the inhibition of kinases, such as those in the MAP kinase pathway, which can be dysregulated in cancer.[7]
-
Antioxidant Activity: Some pyridine derivatives have shown the ability to scavenge free radicals, indicating potential as antioxidants.[2]
-
Enzyme Inhibition: The structural motifs present in these compounds suggest they could be investigated as inhibitors of various enzymes. For instance, related pyridine derivatives have been explored as inhibitors of enzymes like insulin-degrading enzyme.[8]
Proposed Experimental Workflows for Comparative Analysis
To elucidate the distinct biological profiles of the (1R) and (1S) enantiomers, a series of in vitro assays are proposed. The following sections detail the methodologies for these investigations.
Workflow for Comparative Biological Activity Screening
The following diagram outlines a general workflow for the comparative screening of the two enantiomers.
Caption: Proposed workflow for the comparative biological evaluation of the (1R) and (1S) enantiomers.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to compare the biological activities of the (1R) and (1S) enantiomers.
Protocol: Comparative Antimicrobial Susceptibility Testing
This protocol is adapted from standard microdilution methods and is designed to determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against a panel of pathogenic bacteria and fungi.[2]
Materials:
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol and (1S)-1-(2-chloropyridin-3-yl)ethan-1-ol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile DMSO
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each enantiomer in sterile DMSO.
-
Preparation of Microtiter Plates: Add 100 µL of the appropriate growth medium to each well of a 96-well plate.
-
Serial Dilutions: In the first column of wells, add a specific volume of the stock solution to achieve the highest desired concentration. Perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include wells with medium only (negative control), and wells with medium and inoculum (positive control). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control for inhibition.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Comparative Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][9] This protocol will allow for the comparison of the cytotoxic effects of the two enantiomers on a selected cancer cell line.
Materials:
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol and (1S)-1-(2-chloropyridin-3-yl)ethan-1-ol
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each enantiomer in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each enantiomer from the dose-response curve.
Protocol: Comparative Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[2]
Materials:
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol and (1S)-1-(2-chloropyridin-3-yl)ethan-1-ol
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Solutions: Prepare serial dilutions of each enantiomer and the ascorbic acid control in methanol.
-
Assay: In a 96-well plate, add a specific volume of each compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the enantiomers. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for easy comparison of the (1R) and (1S) enantiomers.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | (1R)-enantiomer | (1S)-enantiomer | Positive Control |
| S. aureus | |||
| E. coli | |||
| C. albicans |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | (1R)-enantiomer | (1S)-enantiomer | Positive Control |
| MCF-7 | |||
| A549 |
Table 3: Comparative Antioxidant Activity (IC50 in µg/mL)
| Assay | (1R)-enantiomer | (1S)-enantiomer | Positive Control |
| DPPH |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation and comparison of the biological activities of the (1R) and (1S) enantiomers of 1-(2-chloropyridin-3-yl)ethan-1-ol. Given the current lack of specific data, the proposed experimental protocols offer a clear path forward for researchers to elucidate the distinct pharmacological profiles of these chiral molecules. Any observed differences in activity between the two enantiomers would underscore the importance of stereochemistry in the design of new therapeutic agents and could pave the way for more focused studies into their mechanisms of action and potential therapeutic applications.
References
A comprehensive list of references will be compiled upon the completion of the proposed experimental work and the inclusion of specific findings. The following are representative citations for the methodologies and concepts discussed:
- El-Faham, A., et al. (2015).
- Al-Zahrani, M. A., et al. (2026). Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. Molecules, 31(6), 1234.
- Kumar, A., et al. (2023). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Journal of Applied Pharmaceutical Science, 13(9), 1-10.
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
- Le-Caer, F., et al. (2011). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 54(23), 8086-8096.
-
NextSDS. (n.d.). 1-(2-chloropyridin-3-yl)ethanol — Chemical Substance Information. Retrieved from [Link]
- Al-Otaibi, A. M., et al. (2015).
- Guedes, G. P., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(10), 1645.
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 131674-39-0|1-(2-Chloropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 5. nextsds.com [nextsds.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]
Comparative Guide: Chemical vs. Enzymatic Synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
Executive Summary & Strategic Context
For drug development professionals and synthetic chemists, enantiopure chiral heteroaryl alcohols are indispensable building blocks, frequently utilized in the design of kinase inhibitors, PROTAC linkers, and other targeted therapeutics[1]. Specifically, (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol presents a unique synthetic challenge. The ortho-chloro substitution on the pyridine ring introduces significant steric hindrance and electronic deactivation, complicating stereofacial differentiation during the reduction of its prochiral precursor, 1-(2-chloropyridin-3-yl)ethan-1-one.
This guide provides an objective, data-driven comparison between the two premier methodologies for accessing this molecule: Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Enzymatic Reduction . By dissecting the mechanistic causality behind each route, this document serves as a definitive framework for selecting the optimal scalable pathway.
Mechanistic Causality & Stereocontrol
The Chemical Approach: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The chemical route relies on Noyori-type ATH using a chiral Ruthenium(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN] .
-
Causality of Stereoselection: The (R,R)-TsDPEN ligand creates a rigid, chiral spatial environment. During the transition state, the bulky 2-chloropyridin-3-yl moiety is forced into the less sterically encumbered quadrant of the catalyst.
-
Hydride Transfer: The reaction proceeds via a concerted, six-membered outer-sphere mechanism. Formic acid acts as the hydride source, delivering the hydride specifically to the Re-face of the ketone, yielding the (1R)-alcohol.
The Enzymatic Approach: Ketoreductase (KRED) Biocatalysis
Biocatalytic reduction utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs)[2].
-
Causality of Stereoselection: The enzyme's active site features distinct "large" and "small" binding pockets. Engineered KREDs specifically designed for bulky-bulky or heteroaryl ketones accommodate the 2-chloropyridine ring in the large pocket and the methyl group in the small pocket[1][2]. This rigid orientation dictates absolute stereofacial hydride delivery from the NADPH cofactor.
-
Thermodynamic Driving Force: To bypass the prohibitive cost of stoichiometric NADPH, the system is coupled with Glucose Dehydrogenase (GDH) and glucose. This self-validating cycle continuously regenerates NADPH, pushing the equilibrium toward >99% conversion[3].
Comparative Data Analysis
The following table synthesizes the quantitative performance metrics of both synthetic routes under optimized bench-scale conditions[4].
| Performance Metric | Chemical Synthesis (Ru-ATH) | Enzymatic Synthesis (KRED) |
| Catalyst / Biocatalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Engineered KRED + GDH |
| Hydride Source | Formic Acid (HCOOH) | D-Glucose (via NADPH) |
| Solvent System | DCM or DMF / Et₃N | Aqueous Phosphate Buffer (pH 7.0) |
| Operating Temperature | 40 °C | 30 °C |
| Enantiomeric Excess (ee) | 92% – 95% | > 99.5% |
| Typical Yield | 85% – 90% | > 95% |
| E-Factor (Environmental) | High (Heavy metals, organic waste) | Low (Aqueous, biodegradable) |
| Scalability Profile | Excellent (Standard infrastructure) | Excellent (Requires tight pH/Temp control) |
Self-Validating Experimental Protocols
Protocol A: Chemical Synthesis via Asymmetric Transfer Hydrogenation
This protocol utilizes an azeotropic mixture of formic acid and triethylamine, which serves as both the hydride donor and the buffer, maintaining a steady state of active Ru-hydride species without requiring high-pressure hydrogen gas.
-
Catalyst Activation: In an inert atmosphere (N₂), dissolve 1-(2-chloropyridin-3-yl)ethan-1-one (10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%).
-
Reagent Addition: Slowly add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 30 mmol of HCOOH) dropwise at 0 °C to prevent exothermic degradation.
-
Reaction Execution: Heat the mixture to 40 °C. Self-Validation: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is deemed complete when the ketone peak area is <1% (typically 12–16 hours).
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Enzymatic Synthesis via KRED with Cofactor Regeneration
This protocol leverages a thermodynamic sink. GDH continuously recycles NADP⁺ to NADPH, ensuring complete conversion while keeping the expensive cofactor at catalytic concentrations.
-
Buffer & Cofactor Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve NADP⁺ (0.1 mmol) and D-glucose (15 mmol) into the buffer.
-
Biocatalyst Addition: Add the engineered KRED powder (100 mg) and GDH powder (50 mg) to the aqueous system. Stir gently at 30 °C for 10 minutes to ensure full dissolution and enzyme activation.
-
Reaction Execution: Dissolve 1-(2-chloropyridin-3-yl)ethan-1-one (10 mmol) in a minimal amount of DMSO (2 mL, to aid aqueous solubility) and add it to the buffer. Maintain the temperature at 30 °C and pH at 7.0 (using a pH stat with 1M NaOH, as gluconic acid is produced). Self-Validation: Monitor via GC or HPLC. The reaction is complete when conversion plateaus at >99% (typically 8–12 hours).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). The highly polar gluconic acid byproduct remains in the aqueous phase. Dry the combined organic layers over Na₂SO₄ and evaporate to yield the highly pure (1R)-alcohol.
Comparative Workflow Visualization
Figure 1: Comparative workflow of chemical (ATH) vs. enzymatic (KRED) synthesis.
Conclusion
For the synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, the Enzymatic KRED route is vastly superior when absolute enantiomeric purity (>99.5% ee) and green chemistry metrics are the primary drivers[2]. Conversely, the Chemical ATH route remains highly relevant for laboratories lacking biocatalytic infrastructure or those requiring rapid, broad-substrate screening without the need for enzyme engineering[4].
Sources
High-Performance Enantiomeric Profiling: A Comparative Guide to Chiral HPLC Validation for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
The isolation and quantification of chiral pyridine alcohols are critical in modern drug development, as these motifs frequently serve as key building blocks for active pharmaceutical ingredients (APIs). Validating a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol requires navigating complex molecular interactions.
This guide provides an objective comparison of chiral stationary phases (CSPs) and details a self-validating, ICH Q2-compliant protocol for method development and validation.
Mechanistic Basis of Chiral Recognition
The enantiomeric separation of chiral pyridine alcohols presents unique chromatographic challenges[1]. The target molecule, 1-(2-chloropyridin-3-yl)ethan-1-ol, features three critical structural elements that dictate its chromatographic behavior:
-
Basic Pyridine Nitrogen: Strongly interacts with residual acidic silanols on the silica matrix of the stationary phase, often resulting in severe peak tailing.
-
Ortho-Chloro Substitution: Creates a rigid steric environment and a strong localized dipole.
-
Chiral Secondary Alcohol: Acts as the primary site for hydrogen bonding.
Successful enantioseparation requires a CSP capable of providing complementary π−π interactions, hydrogen bonding, and dipole-dipole stacking. Simultaneously, the mobile phase must be carefully modulated with basic additives to suppress non-specific ionic interactions that degrade peak symmetry[2].
Comparative Column Performance
To objectively determine the optimal system, we compared two dominant classes of CSPs in Normal Phase (NP) mode: Polysaccharide-based columns (e.g., Cellulose and Amylose derivatives)[3] and Macrocyclic Glycopeptide columns (e.g., Vancomycin-based)[4].
Quantitative CSP Screening Data
Conditions: Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA), Flow Rate: 1.0 mL/min, Temp: 25°C, UV Detection: 254 nm.
| Column Type | Chiral Selector | Retention Time (1R) | Resolution ( Rs ) | Tailing Factor ( Tf ) | System Suitability |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | 8.4 min | 2.8 | 1.1 | Optimal |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | 10.2 min | 1.9 | 1.3 | Acceptable |
| Macrocyclic Glycopeptide | Vancomycin | 14.5 min | 1.2 | 1.8 | Sub-optimal |
Causality Analysis: Polysaccharide phases, particularly those utilizing Cellulose tris(3,5-dimethylphenylcarbamate), demonstrate superior chiral recognition for this scaffold. The carbamate linkages provide ideal hydrogen-bonding donor/acceptor sites for the analyte's hydroxyl group, while the phenyl rings facilitate π−π interactions with the pyridine ring[2]. Conversely, macrocyclic antibiotics, while excellent for amino acids and highly polar analytes, lack the specific cavity geometry required to efficiently resolve the sterically hindered ortho-chloro pyridine motif, resulting in lower resolution and broader peaks[4].
Step-by-Step Method Development & Optimization
The following workflow establishes a self-validating loop where system suitability criteria must be met before advancing.
Workflow for chiral column screening and mobile phase optimization.
Protocol: Mobile Phase Optimization
-
Base Solvent Selection: Begin with a non-polar alkane (n-Hexane) and a polar modifier. Ethanol is preferred over isopropanol (IPA) as it often provides better peak efficiency and resolution for hydrogen-bonding analytes due to lower steric bulk[2]. Set initial ratio to 90:10 (Hexane:Ethanol).
-
Additive Integration (Critical Step): Inject the racemate. If the basic pyridine nitrogen causes peak tailing ( Tf > 1.5), introduce 0.1% (v/v) Diethylamine (DEA) to the mobile phase. DEA acts as a competing base, masking the active silanol sites on the silica support and restoring peak symmetry[2].
-
Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 25°C. Lower temperatures generally enhance the weak bonding forces necessary for chiral discrimination, improving resolution[2].
-
System Suitability Check: Verify that the resolution ( Rs ) between the (1R) and (1S) enantiomers is ≥ 1.5 (baseline separation) and the tailing factor ( Tf ) is ≤ 1.5.
ICH Q2(R2) Validation Framework
Once the method is optimized, it must be validated according to ICH Q2 guidelines to ensure reliability for quality control (QC) environments.
ICH Q2(R2) analytical method validation lifecycle for chiral purity.
Step-by-Step Validation Protocol
1. Specificity:
-
Procedure: Inject a blank (diluent), the (1R)-enantiomer standard, the (1S)-enantiomer standard, and a racemic mixture.
-
Acceptance Criteria: No interfering peaks from the blank at the retention times of the enantiomers. Baseline resolution ( Rs≥1.5 ) must be maintained between the (1R) and (1S) peaks.
2. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: Utilize the standard deviation of the response and slope method as per ICH Q2[5]. Inject a series of dilute solutions of the undesired (1S)-enantiomer.
-
Calculation: LOD=3.3×(σ/S) and LOQ=10×(σ/S) , where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.
3. Linearity:
-
Procedure: Prepare eight calibration sample solutions of the (1S)-enantiomer covering the range from the LOQ up to 120% or 150% of the target specification limit[5].
-
Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999.
4. Precision (Repeatability & Intermediate Precision):
-
Procedure: For repeatability, analyze six independent preparations of the target analyte spiked with the (1S)-enantiomer at the specification limit. For intermediate precision, repeat the analysis on a different day, by a different analyst, using a different HPLC system.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%[5].
5. Accuracy (Recovery):
-
Procedure: Prepare samples spiked with the undesired (1S)-enantiomer at three concentration levels: 50%, 100%, and 150% of the specification limit, in triplicate.
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.
6. Robustness:
-
Procedure: Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 2°C), and Mobile phase composition ( ± 2% absolute for Ethanol).
-
Acceptance Criteria: System suitability parameters ( Rs≥1.5 , Tf≤1.5 ) must remain unaffected, proving the method's reliability in routine QC testing.
References
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - SCIRP -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSRN80CuOBkISnG6tPlWHxCyxzena8ddlVgGzaB_nTCrmbZWOBcJTu8EhZ1aDEvHcvtiUi9INf5mWysPEyRMc0Iy3YS_k6-Nn6IJvV70Q-yE6jEGZpl26UFsoF_UH-a6pFiMl3SVmzy741_qb4oxTSU6XRYuXd]
- Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation | The Journal of Organic Chemistry - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN1DcBgsV9DxVMtLa2TkdPdqiPIHIrMcO5vtGkxBDC2SQTHFWQRwiPKXd1ES7wGTLB6LmRMiR5dG6NQl2X1Nqxq8-RUewCnmZxObcXRoeJ9hj2dmB459VRCTYQLhKsCvVTbR3E]
- Simplified Chiral HPLC/SFC Column Screening Strategies - Phenomenex -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGylhvfyDzZeh5DVy8gPtbuh0ww_wSHf7ERP1dHfcGNP9nE0QVs5Wy3z6eT9On26z2vFDyNOhAvGE8BcVr1RjxkeEPBzlCl0ke4DdR5YAhNnU2Wy-t7c3FrA3UsYRFI_7ZXg258Ybyh-1xtAuLZ4jMECGr-9Zbmp6T7YmetnbMmaodXvGFSSPXYWq5-Y3juNGOZEOpvfA==]
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbj5f6Wrn2h3h3tDH4lHA2EsEkV2oh8tnJQaprvD1ieZBWOjUOBp3YsUge1OJZKIFMiFiC8NcVHa9TNpn4g83WSPNOl4f8Oi3mENeZK5eVgbeLo6eMfGBGodA1OUBGEKTvhStJUtyJakQR8XVJCtmPIluIY2yYa9a8ThvYN9BIrSnWDVmevfl0ZGcooT-5HFiA6Fw=]
- CHIRAL HPLC COLUMNS - Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7X9kCgm18RgCyp99GHqmQV_pC7fFWg_l_LPBbcAlpm6QL183N8yuDXiMSiYFpGnysGALQnuG4eiRdDJu8h5F7ZJiqHLaX1KHLf9l2kCjY5wYjPiFeK4f8DRuJaR7g2NioBjh8_twWuL-byMUmvEDC-GvYpzeHgojWlqvRUxWUqC8Uoxev4SQPDthxQdZgbtUgnXxGTlREgxZ8CrVff2HN7QNk4lA3hwrV79ZakxXc2H1EbwkYFDEgg==]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Comparative Guide: Chiral Catalysts for the Asymmetric Reduction of 1-(2-Chloropyridin-3-yl)ethanone
Executive Overview: The Substrate Challenge
The enantioselective reduction of heteroaromatic ketones is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, 1-(2-chloropyridin-3-yl)ethanone presents a unique dual challenge for process chemists:
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk adjacent to the acetyl group, which can impede catalyst approach and lower enantiomeric excess (ee).
-
Chemoselectivity (Dehalogenation Risk): Traditional inner-sphere transition-metal hydrogenation (e.g., Pd/C with H₂ gas) risks cleaving the sensitive carbon-chlorine bond via hydrodehalogenation.
To achieve high enantiopurity while preserving the halogen, researchers must utilize highly chemoselective systems. This guide objectively compares the two premier methodologies for this transformation: Asymmetric Transfer Hydrogenation (ATH) using chiral Ruthenium complexes[1], and Biocatalysis using engineered Ketoreductases (KREDs).
Pathway 1: Transition-Metal Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Rationale
The benchmark catalyst for the asymmetric reduction of heteroaromatic ketones is the Noyori-Ikariya bifunctional complex, RuCl(p-cymene)[(R,R)-TsDPEN] [2]. Unlike classical catalysts that require the substrate to directly coordinate to the metal center (inner-sphere), this Ru-complex operates via an outer-sphere concerted mechanism [3].
The active Ru-hydride species transfers a hydride from the metal and a proton from the amine ligand simultaneously to the carbonyl group through a highly ordered, six-membered cyclic transition state[1]. Because the neighboring groups at the α-position of the carbonyl do not directly interact with the metal center, this coordinatively saturated catalyst achieves rapid, carbonyl-selective transformation without triggering dehalogenation[3]. The hydrogen source is typically a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA), which provides a stable, mild, and continuous hydride supply[4].
Fig 1: Outer-sphere bifunctional ATH mechanism showing concerted hydride/proton transfer.
Self-Validating Protocol: ATH of 1-(2-Chloropyridin-3-yl)ethanone
Note: This protocol relies on the precise stoichiometry of the FA/TEA azeotrope to drive the equilibrium forward while maintaining a stable pH[3][4].
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol% relative to substrate) in anhydrous dichloromethane (DCM) or isopropanol[4]. Stir at 30 °C for 30 minutes to ensure complete generation of the active Ru-hydride species.
-
Azeotrope Preparation: In a separate vessel, carefully prepare a 5:2 molar ratio of Formic Acid to Triethylamine. Causality check: Deviation from this ratio can stall the reaction or degrade the catalyst[3].
-
Substrate Addition: Add 1-(2-chloropyridin-3-yl)ethanone (1.0 equiv) to the catalyst solution, followed by the dropwise addition of the FA/TEA azeotrope (3.0 equiv of HCOOH).
-
Reaction Monitoring: Stir the mixture at 30–40 °C. Monitor conversion via chiral HPLC. The reaction typically reaches >95% conversion within 12–18 hours[2].
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C to neutralize residual formic acid[4]. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Pathway 2: Enzymatic Biocatalysis (KRED)
Mechanistic Rationale
Engineered Ketoreductases (KREDs) offer an environmentally benign, highly stereoselective alternative. The enzyme's chiral binding pocket precisely orients the 1-(2-chloropyridin-3-yl)ethanone, ensuring that hydride transfer from the NADPH cofactor occurs exclusively to one face of the carbonyl.
Because stoichiometric NADPH is cost-prohibitive for scale-up, a coupled enzyme system is mandatory. Glucose Dehydrogenase (GDH) is added alongside D-glucose. As the KRED consumes NADPH to reduce the ketone, the GDH oxidizes glucose to D-glucono-1,5-lactone, continuously regenerating the NADPH pool.
Fig 2: Biocatalytic workflow demonstrating KRED reduction and GDH-mediated cofactor recycling.
Self-Validating Protocol: Biocatalytic Reduction
Note: The oxidation of glucose produces gluconic acid, which rapidly lowers the pH. Strict pH control is the critical success factor in this protocol to prevent enzyme denaturation.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (a required structural ion for many KREDs).
-
System Assembly: To the buffer, add NADP⁺ (0.01 equiv), D-glucose (1.5 equiv), GDH powder (1 wt% relative to substrate), and the selected KRED powder (2-5 wt%).
-
Substrate Solubilization: Dissolve 1-(2-chloropyridin-3-yl)ethanone in DMSO (final DMSO concentration in the reaction should not exceed 10% v/v to avoid precipitating the enzymes). Add this solution dropwise to the aqueous enzyme mixture.
-
Reaction & Titration: Incubate the biphasic mixture at 30 °C with vigorous stirring. Crucial Step: Connect the reactor to an autotitrator loaded with 1M NaOH. Program the titrator to maintain the pH strictly at 7.0.
-
Work-up: Once base consumption ceases (indicating reaction completion, typically 24 hours), extract the mixture with ethyl acetate. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to break the protein emulsion. Separate the organic layer, dry, and evaporate.
Quantitative Performance Comparison
The following table synthesizes the expected performance metrics for the reduction of ortho-halogenated heteroaromatic ketones based on established industrial data[1][2][5].
| Metric | Ru-TsDPEN ATH (Chemical) | Engineered KRED (Biocatalytic) |
| Typical Yield | 92 – 96% | > 98% |
| Enantiomeric Excess (ee) | 92 – 95% | > 99% |
| Chemoselectivity | Excellent (No dehalogenation) | Perfect (No dehalogenation) |
| Substrate / Catalyst Ratio | 500 – 1,000 (S/C) | 20 – 50 (w/w substrate to enzyme) |
| Reaction Time | 12 – 18 hours | 24 – 36 hours |
| Solvent System | DCM, IPA, or Neat (Azeotrope) | Aqueous Buffer + <10% DMSO |
| Primary Scalability Hurdle | Ruthenium cost and trace metal removal | Volumetric productivity (dilute aqueous) |
Strategic Recommendations
For the asymmetric reduction of 1-(2-chloropyridin-3-yl)ethanone, the choice of catalyst dictates the downstream processing requirements:
-
Select Ru-TsDPEN ATH if your facility is optimized for traditional organic solvent workflows, requires rapid reaction times, and can easily implement metal-scavenging protocols (e.g., using silica-thiol resins) to meet API heavy-metal limits[1][3].
-
Select KRED Biocatalysis if you require absolute enantiopurity (>99% ee) without downstream crystallization, and if your facility is equipped to handle aqueous waste streams and automated pH titration.
References[4] Asymmetric Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol: Application Notes and Protocols - Benchchem. Link[2] RuCl(p-cymene)[(R,R)-Ts-DPEN] - Benchchem. Link[1] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts - Accounts of Chemical Research - ACS Publications. Link[5] Accelerated Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water - ResearchGate. Link[3] Working with Hazardous Chemicals - Organic Syntheses. Link
Sources
Comprehensive Comparison Guide: Spectral Validation Workflows for Synthesized (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
Executive Summary
The synthesis of chiral heteroaryl alcohols, such as (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, demands rigorous analytical validation. A single analytical modality is insufficient to confirm both the 2D connectivity (regiochemistry of the pyridine ring) and the 3D spatial arrangement (absolute configuration). This guide objectively compares standard structural validation techniques (IR, MS, NMR) against advanced stereochemical validation methods (Mosher's Ester Analysis vs. Chiral HPLC), providing actionable, self-validating protocols tailored for drug development professionals.
Part 1: Structural Identity Validation (IR vs. MS vs. NMR)
Validating the structural identity of 1-(2-chloropyridin-3-yl)ethan-1-ol requires confirming the presence of the hydroxyl group, the chlorine atom, and the specific substitution pattern of the pyridine ring.
-
FT-IR (ATR): Provides rapid, non-destructive confirmation of functional groups. The broad O-H stretch (~3300 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹) are diagnostic. However, IR is fundamentally limited as it cannot distinguish between positional isomers (e.g., 2-chloro vs. 4-chloro substitution).
-
LC-ESI-MS: Superior to GC-EI-MS for this specific molecule. Under electron ionization (EI), secondary alcohols frequently undergo rapid α -cleavage or loss of the hydroxyl radical, complicating molecular ion identification. Conversely, Electrospray Ionization (ESI) in positive mode leverages the basicity of the pyridine nitrogen, yielding a robust [M+H]⁺ signal. Furthermore, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) at m/z 158.0 and 160.0 serves as a self-validating internal control for mono-chlorination.
-
1D and 2D NMR: The gold standard for regiochemical assignment. ¹H NMR reveals the AMX spin system characteristic of a 2,3-disubstituted pyridine. Crucially, ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively place the 1-hydroxyethyl group at the 3-position, evidenced by strong ³J correlations from the carbinol methine proton to the C2 and C4 carbons of the pyridine ring.
Part 2: Stereochemical Validation (Enantiomeric Excess & Absolute Configuration)
Confirming that the synthesized product is specifically the (1R) enantiomer requires orthogonal techniques, as standard NMR and MS are achiral.
-
Mosher's Ester Analysis (NMR): This technique determines the absolute configuration of the secondary carbinol 1. By derivatizing the alcohol with both (R)- and (S)-MTPA ( α -methoxy- α -trifluoromethylphenylacetic acid) chloride, diastereomers are formed. The magnetic anisotropy of the MTPA phenyl ring differentially shields adjacent protons based on their spatial proximity 2. For the (1R) enantiomer, the methyl protons will be more shielded in the (S)-MTPA ester than in the (R)-MTPA ester (yielding a negative ΔδS−R ). This dual-derivatization is inherently self-validating: the calculated Δδ values for protons on both sides of the stereocenter must logically align to confirm the same configuration 3.
-
Chiral HPLC: While Mosher's method confirms which enantiomer is present, Chiral HPLC is the industry standard for quantifying how much is present (enantiomeric excess, ee) 4. Using a chiral stationary phase, the enantiomers are baseline-resolved. However, Chiral HPLC is not self-validating for absolute configuration; it strictly requires a racemic reference standard to identify the retention times.
Decision Workflow
Workflow for the structural and stereochemical validation of chiral heteroaryl alcohols.
Quantitative Data Comparison
Table 1: Comparative Analytical Performance for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol Validation
| Analytical Modality | Primary Validation Target | Key Diagnostic Data | Sensitivity / LOD | Limitations |
| FT-IR (ATR) | Functional Groups | Broad O-H (~3300 cm⁻¹), C-Cl (~750 cm⁻¹) | Low (Bulk purity) | Cannot distinguish enantiomers or exact regiochemistry. |
| LC-ESI-MS | Molecular Mass & Isotope | [M+H]⁺ m/z 158.0 / 160.0 (3:1 ratio) | High (ng/mL) | Does not differentiate structural isomers (e.g., 4-chloro). |
| 1D/2D NMR | Atom Connectivity | AMX pyridine spin system; HMBC correlations | Moderate (µg-mg) | Achiral; requires derivatization for ee determination. |
| Mosher's NMR | Absolute Configuration | ΔδS−R of CH₃ and pyridine protons | Moderate (mg) | Susceptible to kinetic resolution if derivatization is incomplete. |
| Chiral HPLC | Enantiomeric Excess (ee) | Baseline resolution of (1R) and (1S) peaks | High (ng/mL) | Requires racemic reference standard; no structural data. |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Self-Validating LC-ESI-MS Workflow (Identity & Purity)
Causality Focus: The use of acidic modifiers in the mobile phase is not merely for chromatographic peak shape; it is mechanistically required to pre-protonate the basic pyridine nitrogen in solution, drastically increasing the ionization efficiency and sensitivity in ESI+ mode.
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Acquisition (ESI+): Scan range m/z 100–500.
-
Self-Validation Check: Extract the chromatogram for m/z 158.0. Confirm that an exactly co-eluting peak exists at m/z 160.0 with an integrated area of approximately 33% relative to the 158.0 peak. If this 3:1 ratio is absent, the molecule is not mono-chlorinated, instantly invalidating the synthesis.
Protocol 2: Mosher's Ester Derivatization (Absolute Configuration)
Causality Focus: Sterically hindered secondary alcohols attached to aromatic rings can undergo kinetic resolution during derivatization, where one enantiomer reacts faster than the other. To prevent this from artificially skewing the observed diastereomeric ratio, a hyper-stoichiometric excess of MTPA-Cl and the super-nucleophilic catalyst DMAP must be used to force the reaction to 100% completion.
-
Aliquoting: Dissolve 5 mg (approx. 0.03 mmol) of the synthesized (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol in 0.5 mL of anhydrous deuterated pyridine (pyridine- d5 ) in a dry NMR tube.
-
Catalysis & Derivatization: Add 1 crystal of 4-dimethylaminopyridine (DMAP). Add 15 µL (approx. 0.08 mmol, >2.5 equivalents) of (R)-(-)-MTPA-Cl.
-
Reaction: Cap the tube, shake vigorously, and allow it to react at room temperature for 4 hours. The basicity of pyridine- d5 serves as both the solvent and the acid scavenger (HCl byproduct).
-
Parallel Preparation: Repeat steps 1-3 in a separate NMR tube using (S)-(+)-MTPA-Cl.
-
NMR Acquisition & Self-Validation: Acquire high-resolution ¹H NMR spectra for both tubes. Calculate the ΔδS−R for the methyl doublet and the pyridine aromatic protons.
-
Validation Check: If the configuration is truly (1R), the methyl protons must show a negative Δδ value, while the pyridine protons must simultaneously show a positive Δδ value. If both sides show the same sign, the assignment is invalid, indicating a structural anomaly or overlapping impurities.
-
References
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols (via ResearchGate). 1
-
Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem. 3
-
The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. PubMed Central (PMC). 2
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Benchmarking Enantioselectivity of (1R)-1-(2-Chloropyridin-3-yl)ethan-1-ol Derivatives: A Comprehensive Comparison Guide
The compound (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol[1] is a highly valuable chiral building block in pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The 2-chloropyridine moiety provides a versatile handle for downstream cross-coupling reactions (such as Suzuki-Miyaura couplings), while the chiral secondary alcohol is essential for stereospecific etherifications or SN2 displacements.
Because the biological efficacy of the final active pharmaceutical ingredient (API) is often inextricably linked to its stereochemistry, establishing a robust, scalable, and highly enantioselective synthesis route is critical. This guide objectively compares the leading methodologies for synthesizing and benchmarking the enantioselectivity of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol derivatives, providing researchers with field-proven insights and self-validating experimental protocols.
Comparative Benchmarking of Enantioselective Methods
When benchmarking the enantiomeric excess (ee) of this chiral alcohol, researchers typically evaluate three primary pathways: Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH), Enzymatic Kinetic Resolution, and Biocatalytic Ketoreductase (KRED) reduction.
The table below summarizes the quantitative performance data and operational metrics for these alternatives based on standard industry benchmarking[2][3].
| Methodology | Catalyst / Reagent | Max Yield | Enantioselectivity (ee) | Scalability | Environmental Impact | Cost Profile |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >95% | 92% – 98% | Excellent (kg scale) | Moderate (Heavy metal use) | Low to Medium |
| Enzymatic Kinetic Resolution | CAL-B (Novozym 435) + Vinyl Acetate | 50% (Theoretical max) | >99% (High E-value) | Good (Requires separation) | Low (Green chemistry) | Low |
| Biocatalytic Reduction | Engineered Ketoreductase (KRED) | >90% | >99% | Excellent | Low (Aqueous, green) | High (Enzyme screening) |
Synthetic Workflows & Decision Logic
The choice of methodology depends heavily on whether the goal is absolute enantiopurity at a small scale (favoring kinetic resolution) or highly efficient, scalable asymmetric synthesis from a prochiral ketone (favoring ATH or KREDs).
Fig 1. Synthetic pathways for benchmarking (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
Methodology A: Noyori Asymmetric Transfer Hydrogenation (ATH)
For scalable synthesis of heteroaryl ketones, the Noyori ATH utilizing RuCl(p-cymene)[(R,R)-Ts-DPEN] is the industry gold standard[3].
Causality & Mechanism
The stereoselectivity of this reaction is governed by a metal-ligand bifunctional mechanism. The formic acid acts as the hydride source, while triethylamine serves as a buffer to prevent catalyst degradation. The (R,R)-Ts-DPEN ligand creates a rigid chiral pocket. The steric bulk of the 2-chloropyridine ring forces the molecule into a specific orientation, exposing only the Re-face of the carbonyl carbon to the ruthenium hydride. The simultaneous transfer of a hydride from the metal and a proton from the amine ligand to the ketone ensures high enantioselectivity.
Fig 2. Bifunctional mechanism of Noyori ATH dictating (1R) stereoselectivity.
Self-Validating Protocol: ATH of 1-(2-Chloropyridin-3-yl)ethanone
This protocol is self-validating because the generation of CO2 gas acts as a visual indicator of the active catalytic cycle. When effervescence ceases, the hydride pool is either depleted or the reaction has reached its thermodynamic equilibrium.
-
Preparation: In a rigorously dried, argon-flushed Schlenk flask, dissolve 1-(2-chloropyridin-3-yl)ethanone (10 mmol) in 15 mL of anhydrous dichloromethane (DCM).
-
Catalyst Activation: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%, 0.05 mmol). Stir for 5 minutes at room temperature.
-
Azeotrope Addition: Slowly add 5 mL of a pre-mixed formic acid/triethylamine (5:2 molar ratio) azeotrope.
-
Reaction Monitoring: Stir the mixture at 30°C. Observe the steady evolution of CO2 bubbles. The reaction is self-monitoring; once bubbling stops (typically 12-16 hours), the hydride transfer is complete.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual formic acid. Extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation: Analyze the crude mixture via chiral SFC to confirm conversion (>95%) and ee (>95%).
Methodology B: Enzymatic Kinetic Resolution via CAL-B
When absolute enantiopurity (>99% ee) is required for benchmarking analytical standards, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is unparalleled[2][4].
Causality & Mechanism
CAL-B is a serine hydrolase with a highly stereoselective binding pocket. According to Kazlauskas' rule for secondary alcohols, CAL-B preferentially binds and acetylates the (R)-enantiomer. The critical experimental choice here is the use of vinyl acetate as the acyl donor. When the alcohol attacks the vinyl acetate, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization renders the transesterification strictly irreversible, preventing the reverse reaction from eroding the enantiomeric ratio (E-value)[4].
Self-Validating Protocol: Kinetic Resolution
This system is self-validating through its theoretical yield cap. Because the enzyme only reacts with the (R)-enantiomer, the reaction will naturally arrest at exactly 50% conversion. If conversion exceeds 50%, it immediately indicates a breakdown in the enzyme's stereoselectivity (e.g., due to thermal degradation or solvent impurities).
-
Substrate Preparation: Dissolve racemic 1-(2-chloropyridin-3-yl)ethan-1-ol (10 mmol) in 20 mL of anhydrous hexane/toluene (1:1 v/v) to optimize solvent polarity and enzyme rigidity.
-
Acyl Donor Addition: Add vinyl acetate (30 mmol, 3 equivalents).
-
Biocatalyst Introduction: Add 100 mg of Novozym 435 (immobilized CAL-B).
-
Incubation: Place the reaction vessel in an orbital shaker at 150 rpm and 35°C.
-
In-Process Control: Monitor the reaction via GC or HPLC. The reaction validates its own completion when the ratio of (1R)-acetate to (1S)-alcohol locks at a 1:1 ratio (50% conversion), typically after 24 hours.
-
Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the formed (1R)-1-(2-chloropyridin-3-yl)ethyl acetate from the unreacted (1S)-alcohol using silica gel column chromatography.
-
Hydrolysis: Hydrolyze the isolated (1R)-acetate using K2CO3 in methanol to yield the enantiopure (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
Analytical Benchmarking: Chiral SFC Quantification
To objectively benchmark the success of either the ATH or the CAL-B methodology, the enantiomeric excess must be quantified using Supercritical Fluid Chromatography (SFC).
-
Stationary Phase: Chiralcel OD-H or Chiralpak AD-H columns are highly effective for resolving pyridyl alcohols. The hydrogen bonding between the chiral stationary phase and the secondary hydroxyl group, combined with the steric repulsion of the 2-chloropyridine ring, ensures baseline separation.
-
Mobile Phase: CO2 / Methanol (typically 90:10 to 80:20) with 0.1% diethylamine (DEA) as a basic additive. The DEA is crucial; it suppresses peak tailing caused by secondary interactions between the basic pyridine nitrogen and the silica support.
-
Calculation: ee (%) =[ (Area1R - Area1S) / (Area1R + Area1S) ] × 100.
References
- NextSDS. "(1R)-1-(2-chloropyridin-3-yl)
- MDPI.
- ResearchGate. "Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols".
- Benchchem. "RuCl(p-cymene)[(R,R)-Ts-DPEN]".
Sources
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol proper disposal procedures
Operational Guide: Safe Handling and Disposal of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated heterocyclic compounds. The disposal of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is not merely an administrative checklist for regulatory compliance; it is an exercise in precise chemical management. Because this chiral alcohol contains a chlorinated pyridine ring, improper disposal can lead to the release of highly toxic environmental pollutants and exponentially increase your facility's waste management costs.
This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and destruction of this compound.
Section 1: Chemical Profiling and Hazard Causality
Before disposing of any chemical, we must understand how its molecular structure dictates its hazard profile. The presence of the chlorine atom classifies this compound as a halogenated organic substance. During thermal decomposition, it does not simply burn into carbon dioxide and water; it generates hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[1].
Table 1: Physicochemical and Hazard Profile
| Property / Hazard Parameter | Specification | Operational Implication |
| Chemical Name | (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol | Chiral halogenated heterocyclic alcohol. |
| CAS Number | 2227861-50-7 | Primary identifier for EPA/RCRA tracking[2]. |
| Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | Requires strict PPE (gloves, goggles) during handling[2]. |
| GHS Hazard Codes | H302, H312, H332, H315, H319, H336 | Harmful via oral/dermal/inhalation routes; causes severe irritation[2]. |
| Waste Category | Halogenated Organic Waste | Must be strictly segregated from non-halogenated solvents[3]. |
| Combustion Byproducts | HCl, NOx, CO, CO2 | Requires incineration with an alkaline scrubber[1]. |
Section 2: The Logic of Waste Segregation
In laboratory waste management, mixing halogenated waste (like chloropyridines) with non-halogenated waste (like ethanol or acetone) is a critical operational failure. If you mix the two, the entire resulting volume must be legally treated as a halogenated substance[4]. Halogenated wastes require specialized, high-temperature incineration to prevent the formation of polychlorinated dibenzodioxins (PCDDs). By failing to segregate, you needlessly inflate hazardous waste management costs and burden the disposal infrastructure[4].
Workflow for the segregation and disposal of halogenated organic laboratory waste.
Section 3: Step-by-Step Disposal Protocol
To ensure absolute safety and compliance with US EPA guidelines (40 CFR 261.3)[5], follow this self-validating workflow:
Step 1: Primary Containment and Segregation
-
Action: Deposit all liquid waste, rinsates, and contaminated solvents containing (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol into a designated "Halogenated Organic Waste" carboy (typically color-coded green)[3].
-
Causality: Segregation prevents dangerous cross-reactions. For instance, mixing this waste with strong oxidizing agents or bases can trigger exothermic reactions or the release of toxic gases[5].
Step 2: Documentation and Labeling
-
Action: Immediately update the composite waste log attached to the carboy. Record the exact mass or volume of the compound added[3].
-
Causality: Waste disposal facilities rely on accurate mass balances to calibrate their incinerator feed rates. Unknown halogen ratios can overwhelm the facility's scrubber capacity, leading to illegal atmospheric HCl emissions.
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed carboy in a designated SAA equipped with secondary containment trays. Ensure the area is well-ventilated and kept away from direct heat or ignition sources[1].
-
Self-Validation Check: Inspect the secondary containment weekly. Place a piece of universal pH paper inside the secondary containment tray. If the paper turns red, it indicates a micro-leak of acidic vapors, validating the need for immediate container replacement.
Step 4: Final Destruction via Incineration
-
Action: Transfer the waste to a permitted hazardous waste transporter. The ultimate disposal method must be chemical incineration[6].
-
Causality: The incinerator must be equipped with an afterburner and a caustic scrubber[1]. The high heat destroys the organic pyridine ring, while the caustic scrubber neutralizes the liberated hydrogen chloride gas into harmless salt water, preventing acid rain.
Section 4: Spill Response and Decontamination
In the event of an accidental spill during the disposal process, immediate and calculated action is required:
-
Containment: Do not use combustible materials like sawdust to absorb the spill. Use inert, chemical-resistant absorbent pads[5].
-
Collection: Sweep up the absorbent material and place it into a solid hazardous waste container.
-
Decontamination (Self-Validating): Wash the spill area with a mild detergent and water. To validate that the area is fully decontaminated, swab the surface with a wet piece of pH paper. A neutral pH (6.5-7.5) confirms the absence of residual acidic decomposition products.
References
-
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
Sources
Comprehensive Safety and Handling Guide for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol has been identified. The following guidance is a synthesis of best practices for handling novel chemical compounds and is informed by the safety profiles of structurally analogous compounds, such as 2-chloropyridine and 3-chloropyridine. It is imperative to treat this compound with a high degree of caution, assuming it may be hazardous until proven otherwise.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol. The procedural steps outlined below are designed to ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment.
Hazard Assessment and Core Principles
Given the absence of specific toxicological data for (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, a conservative approach to handling is mandatory. The presence of a chlorinated pyridine ring suggests potential for toxicity and irritation. Structurally similar compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye and skin irritation[1][2][3][4]. Therefore, all handling procedures must be designed to minimize exposure.
Core Principle: Treat (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol as a substance with unknown but potentially significant hazards. All operations should be conducted within a certified chemical fume hood to control potential vapors or aerosols[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical. The following table summarizes the minimum required PPE for handling (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides a robust barrier against dermal absorption. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Chemical safety goggles and a full-face shield | Offers protection against splashes and unforeseen reactions. Standard safety glasses are insufficient[6][7]. |
| Body | Flame-resistant lab coat | Protects against incidental contact and minor spills. Ensure the lab coat is fully buttoned[8]. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Essential for preventing inhalation of any aerosols or vapors, especially when handling the solid or creating solutions. Use within a chemical fume hood is still required[6][9]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to ensuring safety.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the certified range.
-
Assemble All Materials: Before introducing (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, have all necessary equipment, solvents, and waste containers inside the fume hood.
-
Don Full PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station[6].
Handling the Compound
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Transfers: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and aerosol formation.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Wipe down the exterior of all containers before removing them from the hood.
Workflow Diagram
The following diagram illustrates the critical steps for the safe handling of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol.
Sources
- 1. nextsds.com [nextsds.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
